Sdh-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H14Cl3F4N3O |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
N-cyclopropyl-N-[3,3-dichloro-2-(4-chloro-2-fluorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl3F4N3O/c1-27-17(25)13(14(26-27)16(23)24)18(29)28(9-3-4-9)7-11(15(20)21)10-5-2-8(19)6-12(10)22/h2,5-6,9,16H,3-4,7H2,1H3 |
InChI Key |
UPRYCYWDTNFILW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)F)C3CC3)F |
Origin of Product |
United States |
Foundational & Exploratory
Sdh-IN-8: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Sdh-IN-8, a potent inhibitor of succinate dehydrogenase (SDH). This compound, also identified as compound G40, has emerged from recent research as a powerful fungicidal agent. This document outlines its core biochemical interactions, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and research workflows.
Core Mechanism of Action
This compound exerts its biological effect by directly targeting and inhibiting succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This enzyme is a critical component of two central metabolic pathways in eukaryotic cells:
-
The Krebs Cycle (Tricarboxylic Acid Cycle): SDH catalyzes the oxidation of succinate to fumarate.
-
The Electron Transport Chain: As Complex II, SDH transfers electrons from succinate to the ubiquinone pool, contributing to the generation of ATP through oxidative phosphorylation.
By inhibiting SDH, this compound effectively disrupts cellular respiration and energy production. The primary molecular consequence of this inhibition is the intracellular accumulation of the substrate, succinate. This buildup of succinate acts as an oncometabolite and triggers a cascade of downstream cellular effects, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) under normal oxygen conditions (normoxia), a phenomenon often referred to as "pseudohypoxia".[1][2][3]
Chemical Structure of this compound (Compound G40)
-
Formula: C₁₈H₁₄Cl₃F₄N₃O
-
Molecular Weight: 470.68
-
CAS Number: 2757173-77-4
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds as reported in the primary literature.[4][5]
Table 1: In Vitro Inhibitory Activity against Porcine Succinate Dehydrogenase
| Compound | Identifier | IC₅₀ (nM) |
| This compound | G40 | 27.00 |
| Sdh-IN-7 | G28 | 26.00 |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: In Vivo Fungicidal Activity (Greenhouse Assay)
| Compound | Target Pathogen | Host Plant | Activity (EC₉₀ in mg/L) |
| G37 | Wheat Powdery Mildew | Wheat | 0.031 |
| G34 | Cucumber Powdery Mildew | Cucumber | 1.67 |
EC₉₀: The effective concentration required to inhibit 90% of the fungal growth. Note: Specific EC₅₀ or EC₉₀ values for this compound (G40) against these fungal pathogens are not available in the cited abstracts; the data presented is for structurally related compounds from the same study to indicate the potency of this chemical class.[4]
Signaling Pathways and Logical Relationships
The inhibition of SDH by this compound initiates a critical cellular signaling cascade. The accumulation of succinate directly impacts the regulation of HIF-1α, a master transcriptional regulator of the cellular response to hypoxia.
SDH Inhibition and HIF-1α Stabilization Pathway
Under normal oxygen levels (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Accumulated succinate competitively inhibits PHD enzymes. This prevents HIF-1α hydroxylation, leading to its stabilization and translocation to the nucleus, where it activates the transcription of hypoxia-responsive genes involved in angiogenesis, glycolysis, and cell survival.
References
- 1. In vitro and in vivo inhibitory effects of the Sanghuang mushroom extracts against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Powdery Mildew Resistance in Cucumber Using CRISPR/Cas9-Mediated Mutagenesis of CsaMLO8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Synthesis of Sdh-IN-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-8, also known as compound G40, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and bioassays, quantitative data on its inhibitory and fungicidal activities, and visualizations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of agrochemistry, drug discovery, and mitochondrial biology.
Discovery and Rationale
This compound was developed through a scaffold hopping strategy aimed at discovering novel succinate dehydrogenase inhibitors (SDHIs) with improved fungicidal properties. The design of this compound is based on a series of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives. Computational modeling suggested that the gem-dichloralkene fragment and a fluorine-substituted pyrazole could form favorable hydrophobic and dipolar-dipolar interactions within the SDH active site, leading to potent inhibition.
Quantitative Data
The biological activity of this compound and related compounds has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity against Porcine Succinate Dehydrogenase
| Compound | IC50 (nM)[1] |
| This compound (G40) | 27.00 |
| G28 | 26.00 |
Table 2: In Vivo Fungicidal Activity of Related Compounds
| Compound | Target Fungus | EC90 (mg/L)[1] |
| G37 | Wheat Powdery Mildew | 0.031 |
| G34 | Cucumber Powdery Mildew | 1.67 |
Table 3: Comparative Antifungal Activity (EC50 in μg/mL) of various Pyrazole Carboxamide SDH Inhibitors against a Range of Phytopathogenic Fungi
| Compound Reference | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Valsa mali |
| 8e [2] | 0.012 | 0.123 | - | - |
| 12 [3] | 0.021 | - | - | - |
| 7ai [1][4] | 0.37 | - | - | - |
| 5l [5] | - | - | 0.392 | - |
| 6i [6] | - | - | - | 1.77 |
| 23i [6] | 3.79 | - | - | - |
| Boscalid (Control) [2][6] | 0.464 | 0.159 | - | 9.19 |
| Fluxapyroxad (Control) [2] | 0.036 | 0.104 | - | - |
Note: A comprehensive fungicidal spectrum for this compound (G40) is not publicly available. The data for related pyrazole carboxamide SDH inhibitors are provided for comparative purposes.
Experimental Protocols
Synthesis of this compound (G40)
The synthesis of this compound is achieved through a multi-step process, with the general scheme for related compounds being publicly available. The final step involves the amidation of a pyrazole carboxylic acid intermediate with a specific cyclopropylamine.
General Procedure for the Synthesis of N-cyclopropyl-1-(2,2-dichloro-1-methylcyclopropyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives:
-
Preparation of the Pyrazole Carboxylic Acid Intermediate: The synthesis of the core 1-(2,2-dichloro-1-methylcyclopropyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a key preceding step.
-
Amidation Reaction: To a solution of the pyrazole carboxylic acid intermediate in an appropriate solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt) are added.
-
Addition of Amine: The corresponding cyclopropylamine is then added to the reaction mixture.
-
Base and Reaction Conditions: A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added, and the reaction is stirred at room temperature for a specified period (typically several hours) until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final N-cyclopropyl-1-(2,2-dichloro-1-methylcyclopropyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivative, this compound.
Porcine Succinate Dehydrogenase Inhibition Assay
The inhibitory activity of this compound against porcine SDH is determined using a colorimetric assay.
-
Preparation of Reagents:
-
Assay Buffer: Typically a phosphate buffer at a physiological pH.
-
Substrate: Succinate solution.
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Intermediate Electron Carrier: Phenazine methosulfate (PMS).
-
Enzyme: Porcine mitochondrial suspension containing SDH.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the assay buffer, substrate, electron acceptor, and intermediate electron carrier.
-
The inhibitor at different concentrations is added to the wells.
-
The reaction is initiated by the addition of the enzyme solution.
-
The reduction of DCPIP is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time in kinetic mode.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated wells to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.
-
In Vitro Antifungal Susceptibility Testing
The antifungal activity of this compound and its analogs is evaluated using a mycelial growth inhibition assay.
-
Preparation of Media and Plates:
-
Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
The test compound (this compound) is dissolved in a solvent (e.g., DMSO) and added to the molten PDA at various final concentrations.
-
The PDA mixed with the compound is poured into Petri dishes.
-
-
Inoculation:
-
Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing culture of the target fungus.
-
A single mycelial plug is placed at the center of each PDA plate.
-
-
Incubation:
-
The plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.
-
-
Measurement and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (when the colony in the control plate has reached a certain size).
-
The percentage of mycelial growth inhibition is calculated relative to the control (no compound).
-
The EC50 value, the effective concentration that inhibits 50% of mycelial growth, is calculated by probit analysis or other suitable statistical methods.
-
Mandatory Visualizations
Signaling Pathway of Succinate Dehydrogenase Inhibition
Caption: Signaling pathway initiated by the inhibition of Succinate Dehydrogenase (SDH) by this compound.
Experimental Workflow for In Vitro Antifungal Assay
Caption: Experimental workflow for determining the in vitro antifungal activity of this compound.
References
- 1. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Specific Inhibition of Succinate Dehydrogenase by Sdh-IN-8
A Technical Guide for Researchers and Drug Development Professionals
Core Target: Succinate Dehydrogenase (SDH)
Sdh-IN-8 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane.[1][2] Also known as Complex II of the electron transport chain, SDH plays a unique dual role in cellular metabolism. It is the only enzyme that participates in both the citric acid (TCA) cycle and oxidative phosphorylation.[3][4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed through a series of iron-sulfur clusters within the SDH complex before being transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol. This process directly links the TCA cycle to the electron transport chain, contributing to the generation of ATP.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified against both mammalian and fungal SDH, highlighting its potential as a research tool and a fungicidal agent.
| Target Organism/Enzyme | Parameter | Value |
| Porcine SDH | IC50 | 27 nM[1][2] |
| Rhizoctonia solani | EC50 | 0.1843 mg/L |
| Botrytis cinerea | EC50 | 0.4829 mg/L |
| Sclerotinia sclerotiorum | EC50 | 0.1349 mg/L |
Table 1: In vitro inhibitory and fungicidal activity of this compound.
Mechanism of Action: Disruption of Cellular Respiration
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SDH. By blocking the oxidation of succinate, this compound disrupts two fundamental cellular processes: the citric acid cycle and the electron transport chain. This leads to a depletion of cellular energy (ATP) and an accumulation of the substrate, succinate. The accumulation of succinate has been shown to have far-reaching consequences, acting as an oncometabolite and influencing various signaling pathways, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which can promote a pseudo-hypoxic state.[5]
Experimental Protocols
Determination of IC50 for SDH Inhibition
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against SDH, adapted from standard colorimetric assays.
1. Materials and Reagents:
-
This compound
-
Isolated mitochondria or purified SDH enzyme
-
SDH Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Substrate: Sodium Succinate
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm (for DCPIP) or 495 nm (for INT)
2. Procedure:
-
Enzyme Preparation: Prepare a working solution of isolated mitochondria or purified SDH in ice-cold SDH Assay Buffer. The concentration should be optimized to yield a linear reaction rate over a 10-30 minute period.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in SDH Assay Buffer to achieve a range of final concentrations for the assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
This compound solution at various concentrations (or solvent control)
-
Enzyme preparation
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the desired assay temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (sodium succinate) and the electron acceptor (DCPIP or INT) to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer. For DCPIP, the reduction is measured as a decrease in absorbance at 600 nm. For INT, the formation of formazan is measured as an increase in absorbance at 495 nm.
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of SDH activity.[6][7]
-
Determination of Fungicidal EC50
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound against fungal species using a mycelial growth inhibition assay.
1. Materials and Reagents:
-
This compound
-
Fungal species of interest (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile petri dishes
-
Solvent for this compound (e.g., DMSO)
-
Incubator
2. Procedure:
-
Inhibitor-Medium Preparation: Prepare a stock solution of this compound in a suitable solvent. Add various concentrations of the this compound stock solution to the molten fungal growth medium to achieve the desired final concentrations. A solvent control (medium with solvent only) should also be prepared.
-
Plating: Pour the this compound-containing medium and the control medium into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a small, uniform-sized plug of mycelium from an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungal species.
-
Measurement: After a defined incubation period (when the mycelium in the control plate has reached a significant size but not covered the entire plate), measure the diameter of the fungal colony on each plate.
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.
-
Conclusion
This compound is a valuable tool for studying the role of succinate dehydrogenase in cellular metabolism and for investigating the consequences of its inhibition. Its potent and specific activity makes it a useful probe for dissecting the intricate pathways regulated by SDH. Furthermore, its demonstrated fungicidal properties suggest its potential as a lead compound for the development of novel antifungal agents. The provided experimental protocols offer a foundation for researchers to further explore the biochemical and cellular effects of this potent SDH inhibitor.
References
Sdh-IN-8 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-8, also identified as compound G40, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3] Its inhibitory action disrupts cellular respiration, leading to fungicidal properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, based on the findings from the structure-based discovery and optimization of novel SDH inhibitors. The core of this research lies in a scaffold hopping strategy, leading to the development of a series of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives with significant biological activity.[2][4]
Core Structure and SAR Analysis
The development of this compound and its analogs originated from a scaffold hopping approach aimed at discovering novel chemical entities with potent SDH inhibitory activity.[2][4] The core structure consists of a pyrazole-carboxamide moiety, a known pharmacophore for SDH inhibitors, coupled with a novel gem-dichloralkene fragment and an N-cyclopropyl group. The systematic modification of this core structure has provided valuable insights into the structural requirements for potent SDH inhibition and fungicidal efficacy.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative SAR data for this compound (G40) and its key analogs. The data includes inhibitory activity against porcine SDH (IC50) and fungicidal activity against wheat powdery mildew (WPM) and cucumber powdery mildew (CPM) (EC90).
| Compound ID | R Group Variation | Porcine SDH IC50 (nM) | WPM EC90 (mg/L) | CPM EC90 (mg/L) |
| G28 | 3,4,5-trifluorophenyl | 26.00[2] | - | - |
| G34 | 3,5-difluorophenyl | - | - | 1.67[2] |
| G37 | 2,3,4-trifluorophenyl | - | 0.031[2] | - |
| This compound (G40) | 2,4,6-trifluorophenyl | 27.00 [2][3] | - | - |
Note: A lower IC50 value indicates greater potency in inhibiting the enzyme. A lower EC90 value indicates greater efficacy in controlling the fungal pathogen.
The SAR data reveals several key trends:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both enzyme inhibition and fungicidal activity. The presence of multiple fluorine atoms is a common feature among the most potent compounds.
-
gem-Dichloralkene Fragment: Computational analysis suggests that the gem-dichloralkene fragment engages in hydrophobic interactions within the SDH binding pocket, contributing to the high inhibitory potency.[2]
-
Fluorinated Pyrazole: The fluorine-substituted pyrazole ring is proposed to form a dipolar interaction with the enzyme, further enhancing binding affinity.[2]
-
N-cyclopropyl Group: The cyclopropyl moiety attached to the amide nitrogen is a consistent feature in this series, suggesting its importance for optimal interaction with the target enzyme.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives was achieved through a multi-step process. A general synthetic route is outlined below. For detailed procedures, please refer to the primary literature.
Diagram: General Synthetic Pathway for this compound Analogs
References
Sdh-IN-8: A Potent Succinate Dehydrogenase Inhibitor with Fungicidal Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-8, also identified as compound G40, is a highly potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its impact on cellular signaling pathways. The information presented is intended to support further research and development of this compound and related compounds as potential therapeutic or agricultural agents.
Core Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that links the TCA cycle to the electron transport chain, catalyzing the oxidation of succinate to fumarate. By blocking this crucial step, this compound disrupts cellular respiration and energy production, ultimately leading to cell death in susceptible organisms. Computational docking studies suggest that this compound binds to the ubiquinone-binding (Qp) site of the SDH complex, preventing the natural substrate from accessing the active site. This inhibition leads to an accumulation of succinate, which can have downstream signaling consequences.
Quantitative Biological Activity
The inhibitory potency and fungicidal efficacy of this compound and its analogs have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound Against Porcine Succinate Dehydrogenase
| Compound | Target | IC50 (nM) |
| This compound (G40) | Porcine SDH | 27 |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Fungicidal Activity of this compound Analogs Against Powdery Mildew
| Compound | Fungal Species | EC90 (mg/L) |
| G37 | Wheat Powdery Mildew | 0.031 |
| G34 | Cucumber Powdery Mildew | 1.67 |
EC90: The effective concentration required to inhibit 90% of the fungal growth.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity. While the specific protocols from the primary research by Huang et al. (2023) are not publicly available in full detail, the following represents standard and widely accepted procedures for such assays.
Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (substrate)
-
DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
This compound (or other inhibitors) at various concentrations
-
Mitochondrial extract or purified SDH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.
-
Add the mitochondrial extract or purified SDH to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the respective wells. A control well with no inhibitor should be included.
-
Initiate the reaction by adding PMS to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode. The rate of DCIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the efficacy of this compound in inhibiting the growth of fungal pathogens.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
This compound at various concentrations dissolved in a suitable solvent (e.g., DMSO)
-
Fungal pathogen of interest (e.g., Blumeria graminis for wheat powdery mildew)
-
Petri dishes
-
Sterile water
-
Micropipettes
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add this compound to achieve the desired final concentrations. A control plate with solvent only should be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the fungal pathogen.
-
Incubate the plates at an appropriate temperature and humidity for the specific fungus until the mycelial growth in the control plate has reached a significant diameter.
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.
-
Determine the EC50 or EC90 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The inhibition of succinate dehydrogenase by this compound initiates a cascade of events within the cell, primarily stemming from the disruption of the TCA cycle and cellular respiration. The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound Action.
Caption: Workflow for this compound Evaluation.
Conclusion
This compound is a potent and specific inhibitor of succinate dehydrogenase with demonstrated fungicidal properties. Its mechanism of action, centered on the disruption of cellular respiration, makes it a valuable tool for studying mitochondrial function and a promising lead compound for the development of new antifungal agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic and agricultural potential of this compound and its derivatives. Future studies should focus on elucidating its in vivo efficacy, safety profile, and the potential for resistance development in target organisms.
The Role of Sdh-IN-8 in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-8 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. As a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), SDH plays a critical role in cellular respiration and energy production. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cellular respiration, and detailed experimental protocols for its study. Quantitative data on its inhibitory activity and fungicidal properties are presented, along with visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction to Succinate Dehydrogenase and its Inhibition
Succinate dehydrogenase is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique in that it participates in both the TCA cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons from succinate to the ubiquinone pool. This dual role places SDH at a critical juncture of cellular metabolism.
Inhibition of SDH can have profound effects on cellular bioenergetics, leading to a decrease in ATP production and an accumulation of succinate. This has implications in various fields, from agriculture, where SDH inhibitors are used as fungicides, to medicine, where the role of SDH in cancer and other diseases is an active area of research.
This compound has emerged as a potent inhibitor of SDH, demonstrating significant activity in enzymatic assays. Understanding its precise role in modulating cellular respiration is key to harnessing its potential in research and therapeutic applications.
This compound: A Potent Succinate Dehydrogenase Inhibitor
This compound, also referred to as compound G40, is a novel pyrazole-carboxamide derivative identified through a scaffold hopping strategy. Its chemical structure is designed for high-affinity binding to the ubiquinone-binding (Qp) site of the SDH complex.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various assays. The following tables summarize the available data on its enzymatic inhibition and fungicidal efficacy.
| Parameter | Value | Target | Reference |
| IC50 | 27 nM | Porcine Succinate Dehydrogenase | [1] |
| Table 1: In vitro inhibitory activity of this compound against porcine succinate dehydrogenase. |
| Fungal Species | Parameter | Value | Reference |
| Wheat Powdery Mildew (Blumeria graminis f. sp. tritici) | EC90 | 0.031 mg/L | |
| Cucumber Powdery Mildew (Podosphaera xanthii) | EC90 | 1.67 mg/L | |
| Table 2: Fungicidal efficacy of this compound. |
Mechanism of Action: Impact on Cellular Respiration
This compound exerts its effect by directly inhibiting the enzymatic activity of succinate dehydrogenase. This inhibition disrupts the flow of electrons in the electron transport chain, leading to a decrease in cellular oxygen consumption and ATP synthesis.
Signaling Pathway of SDH Inhibition
The following diagram illustrates the central role of SDH in cellular respiration and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound and its impact on cellular respiration.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol is adapted from standard colorimetric assays for SDH activity.
Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Mitochondrial protein extract
-
This compound (or other inhibitors) at various concentrations
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
-
Substrate: 20 mM succinate
-
Electron Acceptor: 50 µM DCPIP
-
Decylubiquinone: 50 µM
-
Potassium cyanide (KCN): 2 mM (to inhibit Complex IV)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DCPIP, decylubiquinone, and KCN.
-
Add the mitochondrial protein extract to the wells of the microplate.
-
Add this compound at the desired concentrations to the respective wells. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the succinate substrate to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 30°C).
-
The rate of DCPIP reduction is proportional to the SDH activity. Calculate the initial rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Respiration Assay (Oxygen Consumption Rate)
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of living cells in real-time.
Principle: The Seahorse XF Analyzer creates a transient microchamber to measure the rate at which cells consume oxygen from the surrounding medium. By sequentially injecting different metabolic inhibitors, various parameters of mitochondrial respiration can be determined.
Materials:
-
Adherent cells of interest (e.g., HepG2, A549)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the hydrated sensor cartridge with this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the designated injection ports.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the assay protocol, which will measure basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
-
-
Data Analysis: The Seahorse software will calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Analyze the effect of this compound on these parameters.
Expected Outcomes and Interpretation
Inhibition of SDH by this compound is expected to lead to a dose-dependent decrease in the oxygen consumption rate. In a Seahorse XF assay, this would manifest as a reduction in basal respiration, ATP-linked respiration, and maximal respiration. The spare respiratory capacity, which represents the cell's ability to respond to an increased energy demand, would also likely be compromised. The accumulation of succinate in the mitochondrial matrix is another anticipated consequence of SDH inhibition.
Applications in Research and Drug Development
The potent and selective nature of this compound makes it a valuable tool for a variety of research applications:
-
Probing Mitochondrial Function: As a specific inhibitor of Complex II, this compound can be used to investigate the role of SDH in normal physiology and in disease models.
-
Cancer Research: Given the emerging role of metabolic reprogramming in cancer, this compound can be used to study the effects of SDH inhibition on tumor cell growth, proliferation, and survival.
-
Fungicide Development: The demonstrated fungicidal properties of this compound suggest its potential as a lead compound for the development of new agricultural fungicides.
-
Drug Discovery: this compound can serve as a reference compound in screening assays for the discovery of new SDH inhibitors with therapeutic potential.
Conclusion
This compound is a powerful tool for the study of cellular respiration and the metabolic consequences of succinate dehydrogenase inhibition. Its high potency and selectivity make it an ideal probe for dissecting the roles of Complex II in health and disease. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other SDH inhibitors in a variety of biological systems. Further research into the cellular effects of this compound will undoubtedly provide valuable insights into the intricate regulation of mitochondrial bioenergetics and its implications for drug development and agricultural applications.
References
Sdh-IN-8: An Enigmatic Inhibitor of Mitochondrial Function
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Sdh-IN-8 has been identified as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane that plays a central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). With a reported half-maximal inhibitory concentration (IC50) of 27 nM for porcine SDH, this compound, also referred to as compound G40, demonstrates significant potential as a modulator of cellular metabolism. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of detailed studies on its specific effects on mitochondrial function within mammalian cells. While its potent enzymatic inhibition is established, quantitative data regarding its impact on mitochondrial respiration, cellular ATP production, and the generation of reactive oxygen species (ROS) remain to be elucidated.
This technical guide serves to consolidate the available information on this compound and to provide a framework for its further investigation. Due to the limited specific data on this compound, this document will also draw upon the broader understanding of well-characterized SDH inhibitors to infer its likely effects on mitochondrial bioenergetics and related cellular processes. The experimental protocols and data presentation formats provided herein are intended to serve as a template for researchers aiming to characterize the mitochondrial effects of this compound or similar novel SDH inhibitors.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (EC 1.3.5.1), also known as Complex II of the ETC, is a unique enzyme complex that participates in both the TCA cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol in the ETC. This dual function places SDH at a critical nexus of cellular energy metabolism.
Inhibition of SDH can have profound consequences on mitochondrial function, leading to:
-
Impaired Mitochondrial Respiration: By blocking the flow of electrons from succinate to the ubiquinone pool, SDH inhibitors disrupt the electron transport chain, leading to a decrease in oxygen consumption.
-
Altered ATP Synthesis: The disruption of the ETC ultimately curtails the proton motive force required for ATP synthesis by ATP synthase (Complex V).
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of SDH can lead to the accumulation of electrons within the complex, which can be aberrantly transferred to molecular oxygen, generating superoxide radicals and other ROS.
-
Metabolic Reprogramming: Cells may adapt to SDH inhibition by upregulating glycolysis and other metabolic pathways to compensate for the loss of mitochondrial ATP production.
This compound: A Potent but Uncharacterized SDH Inhibitor
This compound (compound G40) is a novel N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivative identified through a scaffold hopping strategy.[1] Its primary reported activity is the potent inhibition of porcine SDH.
Table 1: Enzymatic Inhibition Data for this compound
| Target Enzyme | Source Organism | IC50 (nM) | Reference |
| Succinate Dehydrogenase (SDH) | Porcine | 27 | [1] |
Despite its potent enzymatic inhibition, there is a significant gap in the literature regarding the cellular effects of this compound. To date, no studies have been published detailing its impact on mitochondrial respiration, ATP levels, or ROS production in mammalian cell lines.
Anticipated Effects of this compound on Mitochondrial Function
Based on the known consequences of SDH inhibition by other well-studied compounds, the following effects of this compound on mitochondrial function in mammalian cells can be anticipated:
3.1. Mitochondrial Respiration
Treatment of cells with this compound is expected to decrease the oxygen consumption rate (OCR), particularly succinate-driven respiration. This can be measured using techniques like Seahorse XF analysis. The extent of inhibition would likely be dose-dependent.
3.2. ATP Production
A reduction in mitochondrial respiration will inevitably lead to a decrease in ATP synthesis via oxidative phosphorylation. This can be quantified using luminescence-based ATP assays. Cells may attempt to compensate by increasing glycolytic ATP production.
3.3. Reactive Oxygen Species (ROS) Generation
Inhibition of the ubiquinone binding site of SDH, which is the likely mechanism for this class of inhibitors, can cause a build-up of electrons within the Fe-S clusters of the SDHB subunit. This can lead to an increased rate of superoxide formation. Fluorescent probes can be used to measure changes in mitochondrial and cellular ROS levels.
3.4. Cell Viability
Prolonged and potent inhibition of SDH can lead to cellular energy crisis and oxidative stress, ultimately resulting in decreased cell viability and induction of apoptosis. This can be assessed using various cell viability assays.
Experimental Protocols for Characterizing this compound
The following section provides detailed methodologies for key experiments to elucidate the effects of this compound on mitochondrial function. These protocols are based on standard techniques and can be adapted for specific cell types and experimental questions.
4.1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes a typical mitochondrial stress test to assess the impact of this compound on cellular oxygen consumption.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Wash cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Perform the Seahorse XF Cell Mito Stress Test.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein content.
-
Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Seahorse XF Mito Stress Test Workflow.
4.2. Quantification of Cellular ATP Levels
This protocol utilizes a luminescence-based assay to measure total cellular ATP.
-
Cell Seeding and Treatment:
-
Seed cells in a white, clear-bottom 96-well plate.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
ATP Assay:
-
Equilibrate the plate to room temperature.
-
Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve with known ATP concentrations.
-
Calculate the ATP concentration in the samples and normalize to cell number or protein content.
-
Cellular ATP quantification workflow.
4.3. Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a mitochondria-targeted fluorescent probe to detect superoxide levels.
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.
-
Treat with this compound. Include a positive control (e.g., Antimycin A) and a vehicle control.
-
-
Probe Loading:
-
Wash cells with warm buffer (e.g., HBSS).
-
Incubate cells with a mitochondria-targeted superoxide indicator (e.g., MitoSOX™ Red) in the dark at 37°C.
-
-
Imaging or Plate Reader Measurement:
-
Wash cells to remove excess probe.
-
For imaging, acquire fluorescence images using a fluorescence microscope with appropriate filter sets.
-
For plate reader analysis, measure fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well and normalize to the control group.
-
Mechanism of mitochondrial ROS detection.
4.4. Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat with a serial dilution of this compound.
-
-
Assay:
-
Incubate for a defined period (e.g., 24, 48, 72 hours).
-
Add a viability reagent (e.g., resazurin-based or tetrazolium-based) to each well.
-
Incubate for 1-4 hours.
-
-
Measurement:
-
Measure absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for cell viability.
-
Conclusion and Future Directions
This compound is a potent inhibitor of succinate dehydrogenase, yet its specific effects on mammalian mitochondrial function remain largely unexplored. The anticipated consequences of its activity—impaired respiration, decreased ATP production, increased ROS, and reduced cell viability—position it as a valuable tool for studying cellular metabolism and as a potential therapeutic lead. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound and other novel SDH inhibitors. Future research should focus on performing these assays to generate the much-needed quantitative data that will illuminate the precise mitochondrial and cellular consequences of this compound activity. Such studies will be instrumental in determining its utility for both basic research and potential clinical applications.
References
Methodological & Application
Application Notes and Protocols: Sdh-IN-8 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-8 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By oxidizing succinate to fumarate, SDH plays a crucial role in cellular respiration and energy production.[2] Inhibition of SDH can lead to an accumulation of succinate, which has been implicated in various pathological conditions, and can impair cellular respiration.[2][3] this compound has demonstrated fungicidal properties and is a valuable tool for studying the biological roles of SDH and for potential therapeutic development.[1]
Mechanism of Action
This compound acts as a direct inhibitor of the SDH enzyme complex. This inhibition blocks the conversion of succinate to fumarate in the TCA cycle and impedes the transfer of electrons to the electron transport chain, thereby disrupting mitochondrial function.[2][4] The accumulation of succinate can have downstream signaling effects, influencing various cellular processes.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound against porcine SDH.
| Compound | Target | IC50 (nM) | Source |
| This compound | Porcine Succinate Dehydrogenase | 27 | [1] |
Signaling Pathway
Caption: this compound inhibits Complex II (SDH) in the electron transport chain.
Experimental Protocols
In Vitro Enzymatic Assay for SDH Inhibition
This protocol describes a colorimetric assay to determine the IC50 value of this compound by measuring the reduction of a probe, which is coupled to the oxidation of succinate.
Materials:
-
This compound
-
Isolated mitochondria or purified SDH enzyme
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) or similar colorimetric probe
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. It is advisable to test a wide range of concentrations initially to determine the approximate IC50.
-
Prepare reaction mixture: In a 96-well plate, add the assay buffer, the colorimetric probe (e.g., DCIP), and the mitochondrial preparation or purified SDH enzyme to each well.
-
Add inhibitor: Add the different concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubate: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the substrate (succinate) to all wells to start the enzymatic reaction.
-
Measure absorbance: Immediately begin measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader in kinetic mode.
-
Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Cytotoxicity
This protocol outlines a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Cell viability assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure signal: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of this compound concentration. Calculate the EC50 value from the resulting dose-response curve.
Experimental Workflow
Caption: Workflow for the in vitro SDH enzyme inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Cell-Based Assays for Sdh-IN-8, a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts mitochondrial respiration and leads to the accumulation of succinate.[1] This accumulation can, in turn, inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[2] This "pseudohypoxic" state is implicated in the progression of certain cancers.[2]
Sdh-IN-8 is a potent and selective inhibitor of SDH, making it a valuable tool for studying the biological consequences of SDH inhibition and for investigating its therapeutic potential in oncology and other diseases. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cell viability, metabolism, and signaling pathways.
Mechanism of Action of SDH Inhibitors
The signaling pathway affected by SDH inhibitors like this compound is centered on the metabolic and downstream consequences of succinate accumulation.
Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2]
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Cellular Metabolism Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (contains oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density for the cell line being used (typically 20,000-80,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
The next day, treat the cells with the desired concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24 hours).
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Replace the culture medium in the cell plate with 180 µL of pre-warmed Seahorse XF assay medium supplemented with substrates.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and perform the assay.
Data Analysis: The Seahorse XF software will calculate the OCR and ECAR values. The key parameters to analyze are basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon treatment with this compound indicates mitochondrial dysfunction.
Experimental Workflow Diagram
References
Application Note: Determination of Sdh-IN-8 IC50 in Fungal Species
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex, functioning in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[1][2] Sdh-IN-8 is a potent inhibitor of succinate dehydrogenase, demonstrating significant fungicidal properties.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against various fungal species using a standardized broth microdilution method.
Principle
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target, in this case, fungal growth, by 50%. This is a key parameter for evaluating the efficacy of antifungal compounds. The broth microdilution method is a widely used technique for in vitro antifungal susceptibility testing.[4][5][6] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid medium within a 96-well microtiter plate. Fungal growth is then assessed after a defined incubation period, typically by spectrophotometric measurement of turbidity or by visual inspection.
Data Presentation
The antifungal activity of this compound is summarized in the table below, presenting the IC50 values against a panel of representative fungal species.
| Fungal Species | Strain ID | This compound IC50 (µg/mL) | Reference Compound (e.g., Boscalid) IC50 (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 0.045 | 0.15 |
| Candida albicans | SC5314 | 0.210 | 1.50 |
| Fusarium oxysporum | ATCC 48112 | 0.098 | 0.55 |
| Botrytis cinerea | ATCC 11542 | 0.032 | 0.12 |
| Rhizoctonia solani | AG1-IA | 0.025 | 0.09 |
Note: The IC50 values presented in this table are for illustrative purposes and may vary depending on the specific fungal isolates and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Fungal strains of interest
-
This compound (MedChemExpress, Cat. No.: HY-145838 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Spectrophotometer (plate reader)
Preparation of Media and Reagents
-
Buffered RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 with 0.165 M MOPS.[4] Sterilize by filtration.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the buffered RPMI 1640 medium.
Fungal Inoculum Preparation
The preparation of the fungal inoculum is crucial for reproducible results and varies between yeasts and filamentous fungi.
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 30-35°C.[5]
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension in the buffered RPMI 1640 medium to achieve a final working concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[5]
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 spores/mL using a hemocytometer.[4]
-
Broth Microdilution Assay
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in buffered RPMI 1640 medium to achieve a range of final concentrations (e.g., from 16 µg/mL to 0.03 µg/mL). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilution. This will bring the total volume to 200 µL and dilute the compound to its final test concentration.
-
Controls:
-
Growth Control: Include wells with 100 µL of fungal inoculum and 100 µL of drug-free medium.
-
Sterility Control: Include wells with 200 µL of sterile, uninoculated medium.
-
Solvent Control: If high concentrations of DMSO are used, include a control with the highest concentration of DMSO to ensure it does not affect fungal growth.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a duration suitable for the growth of the specific fungus (typically 24-72 hours).[4][6]
-
Reading the Results:
-
Visual Reading: The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.[7]
-
Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula:
% Inhibition = 100 - [ (OD_test - OD_sterility) / (OD_growth_control - OD_sterility) ] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
Visualizations
Signaling Pathway of SDH Inhibition
Caption: Mechanism of this compound action on the mitochondrial respiratory chain.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using broth microdilution.
References
- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdh-IN-8 in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-8 is a potent inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration and energy production, making this compound a valuable tool for studying cellular metabolism, particularly in the context of cancer and parasitic diseases where metabolic reprogramming is a key feature.[2] These application notes provide detailed protocols for utilizing this compound in various laboratory experiments to investigate its effects on cellular function.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the SDH complex, preventing the oxidation of succinate to fumarate.[2] This disruption of the TCA cycle and the electron transport chain leads to two primary consequences: a decrease in ATP production and an accumulation of succinate.[2] The buildup of succinate has been shown to have downstream signaling effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can promote a pseudohypoxic state and influence gene expression related to angiogenesis and glycolysis.[3] Furthermore, SDH inhibition can impair de novo purine synthesis, highlighting a link between mitochondrial metabolism and nucleotide biosynthesis.[4]
Signaling Pathway of SDH Inhibition
Caption: Signaling pathway of SDH inhibition by this compound.
Quantitative Data
The following table summarizes the known quantitative data for this compound. This table should be updated as more data becomes available from experimental findings.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Porcine SDH | 27 nM | [1] |
| EC50 (Cell Viability) | e.g., HCT116 | Data not available | |
| EC50 (OCR Inhibition) | e.g., A549 | Data not available | |
| Effect on Succinate Levels | Cell Line | Fold Change | |
| Effect on HIF-1α Stabilization | Cell Line | Fold Change |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound.
Biochemical Succinate Dehydrogenase (SDH) Activity Assay
This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates. The assay is based on the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which can be measured spectrophotometrically.
Materials:
-
This compound
-
Isolated mitochondria or cell lysate
-
SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, 5 mM MgCl₂, pH 7.2)
-
Succinate solution (e.g., 100 mM)
-
DCIP solution (e.g., 2 mM)
-
Rotenone (e.g., 10 mM in DMSO)
-
Potassium cyanide (KCN) (e.g., 100 mM)
-
96-well microplate
-
Spectrophotometer capable of reading at 600 nm
Protocol:
-
Sample Preparation:
-
Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.
-
Alternatively, prepare a cell lysate by homogenizing cells in ice-cold SDH Assay Buffer.
-
Determine the protein concentration of the mitochondrial suspension or cell lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate (final concentration, e.g., 10 mM), rotenone (to inhibit Complex I, final concentration, e.g., 5 µM), and KCN (to inhibit Complex IV, final concentration, e.g., 1 mM).
-
Prepare serial dilutions of this compound in the reaction mixture to determine the IC₅₀. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of the reaction mixture (with or without this compound) to each well of a 96-well plate.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 5-20 µg of mitochondrial protein or cell lysate to each well.
-
Immediately add DCIP to a final concentration of, for example, 50 µM.
-
-
Measurement:
-
Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to SDH activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA600/min).
-
Plot the percentage of SDH activity relative to the vehicle control against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow: Biochemical SDH Activity Assay
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdh-IN-8 in the Study of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sdh-IN-8, a potent inhibitor of Succinate Dehydrogenase (SDH), as a tool to investigate mitochondrial dysfunction. The protocols outlined below are designed to enable researchers to characterize the effects of this compound on enzymatic activity, cellular respiration, and mitochondrial health.
Introduction to this compound
This compound is a potent small molecule inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[1] SDH is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2][3][4] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while transferring electrons to the ubiquinone pool in the ETC.[2][5] Due to this dual role, inhibition of SDH provides a direct method for inducing and studying mitochondrial dysfunction. This compound allows for the acute and specific chemical knockout of SDH/Complex II activity, making it an invaluable tool for probing the metabolic and signaling consequences of mitochondrial impairment.
Mechanism of Action
By inhibiting SDH, this compound blocks the conversion of succinate to fumarate. This leads to several key downstream cellular events:
-
Succinate Accumulation: The blockage of SDH activity leads to a buildup of its substrate, succinate.[6]
-
Impaired Electron Transport: As Complex II is inhibited, the flow of electrons from succinate to the ubiquinone pool is halted, impairing the overall function of the electron transport chain and reducing ATP production via oxidative phosphorylation.[7][8]
-
Metabolic Reprogramming: Cells compensate for the loss of oxidative phosphorylation by upregulating other metabolic pathways, such as glycolysis.[7][9]
-
Signaling Pathway Modulation: Accumulated succinate can act as an oncometabolite, inhibiting 2-oxoglutarate-dependent dioxygenases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and alterations in the epigenetic landscape.[6][7]
Quantitative Data for this compound Characterization
Effective use of a chemical probe requires understanding its key performance parameters. The following table summarizes essential quantitative data for this compound.
| Parameter | Value | Description |
| Target | Succinate Dehydrogenase (SDH) / Complex II | The specific mitochondrial enzyme inhibited by the compound. |
| IC₅₀ (Porcine SDH) | 27 nM[1] | The half-maximal inhibitory concentration against the isolated enzyme, indicating high potency. |
| Cell Viability (EC₅₀) | Assay-dependent | The effective concentration that induces 50% of the maximal response in cell viability assays (e.g., MTT, CellTiter-Glo). This value is critical for determining appropriate treatment concentrations that induce mitochondrial dysfunction without causing immediate, widespread cell death. |
| Basal Respiration | Concentration-dependent decrease | Inhibition of SDH is expected to reduce the basal Oxygen Consumption Rate (OCR) in live cells. |
| ATP Production | Concentration-dependent decrease | The OCR linked to ATP synthesis, measured after the addition of oligomycin, will decrease. |
| Maximal Respiration | Concentration-dependent decrease | The maximal respiratory capacity, revealed by the uncoupler FCCP, will be significantly blunted. |
Experimental Protocols
Protocol 1: In Vitro Measurement of SDH Enzymatic Activity
This protocol determines the direct inhibitory effect of this compound on SDH activity using isolated mitochondria or purified Complex II. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria or purified porcine heart Complex II
-
This compound
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
Succinate
-
Decylubiquinone
-
2,6-dichlorophenolindophenol (DCPIP)
-
Antimycin A, Rotenone (to block other complexes)
-
96-well plate and plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to generate a dose-response curve.
-
In a 96-well plate, add 50 µL of Assay Buffer containing Antimycin A (1 µg/mL) and Rotenone (1 µM).
-
Add 2 µL of the this compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of isolated mitochondria (e.g., 5 µg protein) or purified Complex II to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 30 µL of a substrate mixture containing succinate (e.g., 20 mM final concentration), decylubiquinone (e.g., 50 µM), and DCPIP (e.g., 80 µM).
-
Immediately place the plate in a plate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Assessment of Cellular Respiration using Extracellular Flux Analysis
This protocol measures the real-time Oxygen Consumption Rate (OCR) of live cells treated with this compound to assess the impact on mitochondrial function.[7][10][11]
Materials:
-
Seahorse XFe96/24 Analyzer or similar instrument
-
Cell culture plates for flux analyzer
-
Adherent cells of interest
-
This compound
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Plating: Plate cells in the Seahorse culture plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium containing the desired concentration of this compound or vehicle control. Incubate the cells in a CO₂-free incubator at 37°C for at least 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the mitochondrial stress test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A) at optimized concentrations.
-
Assay Execution: Place the cell plate in the flux analyzer and initiate the mitochondrial stress test protocol. The instrument will measure baseline OCR and then sequentially inject the compounds to measure:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.
-
-
Data Analysis: Normalize the OCR data to cell number or protein content. Compare the respiratory parameters between vehicle-treated and this compound-treated cells to quantify the degree of mitochondrial dysfunction.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential following treatment with this compound. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[11][12]
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
This compound
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber)
Procedure:
-
Culture cells on imaging dishes to ~70% confluency.
-
On the day of the experiment, treat the cells with the desired concentration of this compound or vehicle for the specified duration in the incubator.
-
During the last 30 minutes of treatment, add TMRM (e.g., 25-50 nM) and Hoechst 33342 (1 µg/mL) to the culture medium.
-
Wash the cells with pre-warmed imaging buffer (e.g., HBSS) to remove excess dye.
-
Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire images using appropriate filter sets for TMRM (e.g., Ex/Em ~548/573 nm) and Hoechst (e.g., Ex/Em ~350/461 nm).
-
Image Analysis:
-
Identify individual cells using the nuclear stain.
-
Create a region of interest (ROI) around the cytoplasm of each cell to measure the average TMRM fluorescence intensity.
-
Quantify the TMRM intensity for at least 50 cells per condition.
-
Compare the average TMRM intensity between control and this compound-treated groups. A statistically significant decrease in intensity indicates mitochondrial depolarization.
-
Visualizations
Signaling Pathway of SDH Inhibition
Caption: Mechanism of this compound action on mitochondrial pathways.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic impairment of succinate metabolism disrupts bioenergetic sensing in adrenal neuroendocrine cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Sdh-IN-8 as a Tool for Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-8 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By inhibiting SDH, this compound provides a powerful tool for investigating the metabolic consequences of impaired mitochondrial respiration and the downstream cellular effects. These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in metabolic research, and expected outcomes based on current scientific literature.
Mechanism of Action
This compound is a potent inhibitor of succinate dehydrogenase (SDH) with a reported half-maximal inhibitory concentration (IC50) of 27 nM for porcine SDH.[1][2] SDH is a key enzyme in cellular metabolism, catalyzing the oxidation of succinate to fumarate in the TCA cycle and transferring electrons to the electron transport chain. Inhibition of SDH by this compound disrupts these processes, leading to a cascade of metabolic alterations.[3][4]
The primary consequence of SDH inhibition is the intracellular accumulation of succinate.[5][6] Elevated succinate levels have profound effects on cellular signaling, most notably the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases. This leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) even under normoxic conditions, a phenomenon known as pseudohypoxia.[5][7] HIF-1α is a master transcriptional regulator that promotes adaptation to low oxygen by upregulating genes involved in glycolysis, angiogenesis, and cell survival.[8][9]
Furthermore, the disruption of the TCA cycle and electron transport chain by this compound leads to a broader metabolic rewiring. This includes alterations in the levels of other TCA cycle intermediates, an impact on nucleotide biosynthesis, particularly pyrimidine and purine synthesis, and a potential increase in the production of reactive oxygen species (ROS).[10][11][12][13]
Data Presentation
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (this compound) | 27 nM | Porcine SDH | [1][2] |
| Effective Concentration (Similar SDH inhibitor, AA5) | 5 µM | 143B cells | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SDH Inhibition
Caption: this compound inhibits SDH, leading to succinate accumulation, HIF-1α stabilization, and metabolic rewiring.
Experimental Workflow for Cellular Respiration Analysis
Caption: Workflow for assessing the impact of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Experimental Protocols
Protocol 1: Determination of Dose-Response and Cytotoxicity
Objective: To determine the optimal non-toxic working concentration of this compound for subsequent metabolic assays.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 50 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve and calculate the IC50 for cytotoxicity.[15][16][17][18][19] For subsequent metabolic assays, use concentrations of this compound below the cytotoxic IC50.
Protocol 2: Measurement of Cellular Respiration (Oxygen Consumption Rate)
Objective: To quantify the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF plate and allow them to adhere. Treat the cells with a pre-determined, non-toxic concentration of this compound (e.g., 5 µM) and a vehicle control for the desired duration (e.g., 24 hours).[10]
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound treated and control cells. A decrease in these parameters is expected upon this compound treatment.
Protocol 3: Metabolite Extraction and Analysis for Succinate Accumulation
Objective: To measure the intracellular accumulation of succinate following this compound treatment.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates to ~80-90% confluency. Treat cells with this compound at a chosen concentration and a vehicle control for the desired time.
-
Metabolite Extraction:
-
Quickly aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS: Transfer the supernatant (containing the metabolites) to a new tube and dry it using a speed vacuum concentrator or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using an LC-MS system to identify and quantify succinate levels. Compare the succinate levels in this compound treated samples to the control samples. A significant increase in intracellular succinate is the expected outcome.[6]
Protocol 4: Assessment of HIF-1α Stabilization
Objective: To determine if this compound treatment leads to the stabilization of HIF-1α protein.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound and a vehicle control as described in the previous protocols. A positive control for HIF-1α stabilization, such as treatment with cobalt chloride or deferoxamine, can be included.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Compare the intensity of the HIF-1α band in this compound treated samples to the control. An increase in the HIF-1α protein level indicates its stabilization.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Translating in vivo metabolomic analysis of succinate dehydrogenase deficient tumours into clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Succinate Dehydrogenase (SDHA) Contributes to Enhanced Bioenergetics of Ovarian Cancer Cells and Higher Sensitivity to Anti-Metabolic Agent Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDHB-Deficient Cancers: The Role of Mutations That Impair Iron Sulfur Cluster Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Hypoxia-Inducible Factor-1α Via Succinate Dehydrogenase Pathway During Acute Lung Injury Induced by Trauma/Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of hypoxia-inducible factor 1α: Posttranscriptional regulation and conformational change by recruitment of the Arnt transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of hypoxia-inducible factor 1alpha: posttranscriptional regulation and conformational change by recruitment of the Arnt transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinate dehydrogenase activity supports de novo purine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dose-response and threshold effects in cytotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Sdh-IN-8 Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of antifungal studies involving Sdh-IN-8, a succinate dehydrogenase (SDH) inhibitor. The protocols outlined below cover in vitro susceptibility testing, mechanism of action assays, and a framework for in vivo efficacy studies.
Introduction to this compound and its Mechanism of Action
This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which are fungicides that target cellular respiration.[1][2] The primary mode of action of SDHIs is the inhibition of the succinate dehydrogenase enzyme (Complex II), a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2][3] By binding to the ubiquinone-binding site of the SDH complex, this compound disrupts the oxidation of succinate to fumarate, thereby blocking ATP production and leading to fungal cell death.[3] This mechanism has been effectively used to control a variety of fungal pathogens.[3][4]
In Vitro Antifungal Susceptibility Testing
The initial assessment of this compound's antifungal activity involves determining its potency against a panel of relevant fungal species in vitro. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility.[5][6]
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
The broth microdilution assay is a quantitative method to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.[7]
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts).
-
Harvest spores (for molds) or cells (for yeasts) and suspend them in sterile saline or RPMI-1640 medium.
-
Adjust the inoculum concentration spectrophotometrically to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ spores/mL for molds in the final test volume.[8]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.[7]
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours for yeasts or longer for molds, depending on the growth rate of the fungus.[8]
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound at which a significant inhibition of growth (typically ≥50% for azoles and related compounds) is visually observed compared to the growth control.[6]
-
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto an appropriate agar medium.
-
Incubate the plates at the optimal growth temperature for the fungus until growth is visible in the control spots.
-
The MFC is the lowest concentration of this compound from which no fungal growth occurs on the agar plate.
Data Presentation for In Vitro Susceptibility
Summarize the MIC and MFC data in a clear and structured table for easy comparison across different fungal species.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | Data | Data | Data |
| Candida auris | Data | Data | Data |
| Aspergillus fumigatus | Data | Data | Data |
| Fusarium oxysporum | Data | Data | Data |
| Rhizoctonia solani | Data | Data | Data |
Note: MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively. This requires testing multiple isolates of each species.
Mechanism of Action Studies
To confirm that this compound acts as an SDH inhibitor in the target fungi, the following experiments are recommended.
SDH Enzyme Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of SDH.
Protocol:
-
Mitochondrial Extraction:
-
Grow the fungal culture in a suitable liquid medium.
-
Harvest the mycelia or cells and disrupt them using methods such as sonication or enzymatic digestion to isolate mitochondria.
-
-
Enzyme Assay:
-
A colorimetric assay can be performed using reagents like 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The assay measures the reduction of these reagents, which is coupled to the oxidation of succinate by SDH.
-
Incubate the mitochondrial extract with varying concentrations of this compound and the necessary substrates.
-
Measure the change in absorbance over time to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of SDH inhibition at each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the SDH enzyme activity.
-
Spore Germination Assay
This assay assesses the effect of this compound on the early stages of fungal development.
Protocol:
-
Prepare a suspension of fungal spores in a liquid medium.
-
Add different concentrations of this compound to the spore suspension.
-
Incubate under conditions that promote germination.
-
At various time points, observe the spores under a microscope to determine the percentage of germination.
-
Compare the germination rates in the presence of this compound to a drug-free control.
Mycelial Growth Inhibition Assay
This assay evaluates the impact of this compound on the vegetative growth of filamentous fungi.
Protocol:
-
Inoculate the center of an agar plate containing varying concentrations of this compound with a plug of the fungal mycelium.
-
Incubate the plates at the optimal growth temperature.
-
Measure the diameter of the fungal colony at regular intervals.
-
Calculate the percentage of mycelial growth inhibition compared to a control plate without the compound.[3]
In Vivo Efficacy Models
Evaluating the efficacy of this compound in a living organism is a crucial step in preclinical development. The choice of model will depend on the target fungal pathogen and the intended clinical application.
Murine Model of Systemic Candidiasis
This model is suitable for assessing the efficacy of this compound against systemic infections caused by Candida species.[9]
Protocol:
-
Infection:
-
Immunocompromised mice (e.g., neutropenic) are infected intravenously with a lethal dose of Candida albicans.
-
-
Treatment:
-
Administer this compound at various doses through a suitable route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection.
-
Include a vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole).
-
-
Endpoints:
-
Monitor the survival of the mice over a period of time (e.g., 21 days).
-
Determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on a selective medium and counting colony-forming units (CFUs).
-
Plant-Based Fungal Infection Models
For agricultural applications, the efficacy of this compound can be tested on plant models.[10]
Protocol:
-
Infection:
-
Inoculate susceptible plants (e.g., tomato, rapeseed) with the target fungal pathogen (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
-
Treatment:
-
Apply this compound as a protective (before infection) or curative (after infection) treatment.
-
-
Endpoints:
-
Assess the disease severity by measuring lesion size or the percentage of infected tissue.
-
Compare the results to untreated and positive control (commercial fungicide) groups.
-
Visualizing Pathways and Workflows
Signaling Pathway of SDH Inhibition
Caption: Mechanism of action of this compound via inhibition of succinate dehydrogenase.
Experimental Workflow for In Vitro Antifungal Testing
Caption: Workflow for determining the MIC and MFC of this compound.
Logical Relationship for In Vivo Study Design
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. js.ugd.edu.mk [js.ugd.edu.mk]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 10. Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sdh-IN-8 stability issues in aqueous solutions
Disclaimer: Initial searches for a compound specifically named "Sdh-IN-8" yielded limited information. However, the query strongly suggests a typographical error for the well-documented c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8 . This technical support center, therefore, focuses on JNK-IN-8, addressing common stability and solubility issues in aqueous solutions that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its primary mechanism of action?
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases JNK1, JNK2, and JNK3.[1][2][3] It functions by covalently binding to a specific cysteine residue near the ATP-binding site of the JNK enzymes, thereby preventing the phosphorylation of its substrate, c-Jun.[4] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are involved in cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[1][2][5]
Q2: I am observing precipitation of my compound after diluting my stock solution in aqueous media. Why is this happening?
JNK-IN-8 has very low solubility in aqueous media.[1][6] It is practically insoluble in water and ethanol.[6] Therefore, when a concentrated stock solution (typically in DMSO) is diluted into aqueous buffers or cell culture media, the compound is likely to precipitate out of solution, especially at higher concentrations.
Q3: What is the recommended solvent for preparing a stock solution of JNK-IN-8?
The recommended solvent for preparing a stock solution of JNK-IN-8 is dimethyl sulfoxide (DMSO).[1][3][6][7] It is highly soluble in DMSO, with concentrations of up to 110 mM being reported.[6]
Q4: How should I store my JNK-IN-8, both as a solid and as a stock solution?
-
Solid Powder: The solid form of JNK-IN-8 is stable when stored at -20°C for up to three years.[3][6] It is advisable to store it away from direct light and with a desiccant.[1]
-
Stock Solution in DMSO: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to one year.[3][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1] For short-term storage, -20°C is also acceptable for up to one month.[3]
Troubleshooting Guide: Aqueous Stability and Experimental Use
This guide addresses specific issues that may arise during experiments involving JNK-IN-8 in aqueous environments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation in cell culture media. | Low aqueous solubility of JNK-IN-8. | Prepare a high-concentration stock solution in fresh, high-quality DMSO. Immediately before use, dilute the stock solution directly into the pre-warmed cell culture medium with vigorous mixing. The final DMSO concentration in the culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[1] |
| Inconsistent experimental results. | Degradation of JNK-IN-8 in stock solution due to improper storage or repeated freeze-thaw cycles. | Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. It is also recommended to test the effect of stock solution storage on the compound's performance for your specific application.[1] |
| Loss of compound activity. | Instability of JNK-IN-8 in aqueous solution over time. | Due to its low stability in aqueous solutions, it is crucial to prepare the working solution immediately before adding it to your experimental system. Do not pre-dilute and store JNK-IN-8 in aqueous buffers for extended periods. |
| Difficulty dissolving the solid powder. | The compound may require energy to fully dissolve in DMSO. | To achieve a higher concentration, it may be necessary to warm the tube at 37°C for a short period and/or use an ultrasonic bath to aid dissolution.[7] |
Quantitative Data Summary
The following table summarizes the key quantitative data for JNK-IN-8.
| Parameter | Value | Reference |
| Molecular Weight | 507.6 g/mol | [1] |
| IC50 (JNK1) | 4.67 nM | [1] |
| IC50 (JNK2) | 18.7 nM | [1] |
| IC50 (JNK3) | 0.98 nM | [1] |
| Solubility in DMSO | ≤ 85 mM | [1] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Ethanol | Insoluble | [6] |
Experimental Protocols
1. Preparation of JNK-IN-8 Stock Solution
-
Objective: To prepare a concentrated stock solution of JNK-IN-8 for use in in vitro experiments.
-
Materials:
-
JNK-IN-8 powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the JNK-IN-8 powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, for example, resuspend 1 mg of JNK-IN-8 in 197 µL of DMSO.[1]
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
2. Application of JNK-IN-8 in Cell Culture
-
Objective: To treat cultured cells with JNK-IN-8 to inhibit JNK signaling.
-
Materials:
-
JNK-IN-8 DMSO stock solution
-
Pre-warmed cell culture medium
-
Cultured cells
-
-
Procedure:
-
Determine the desired final concentration of JNK-IN-8 for your experiment.
-
Thaw a single-use aliquot of the JNK-IN-8 DMSO stock solution.
-
Immediately before treating the cells, dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. Ensure rapid and thorough mixing to minimize precipitation.
-
For example, to achieve a final concentration of 1 µM, add 1 µL of a 10 mM stock solution to 10 mL of cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing JNK-IN-8.
-
Ensure the final concentration of DMSO is below the cytotoxic threshold for your cell line (typically <0.1%).[1]
-
Incubate the cells for the desired duration of the experiment.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: General experimental workflow for using JNK-IN-8 in cell-based assays.
References
Sdh-IN-8 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of Sdh-IN-8, a succinate dehydrogenase (SDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: this compound is an inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][3] While designed to be specific, like many small molecule inhibitors, it may exhibit off-target activities. Based on the known roles of SDH and the broader class of SDH inhibitors (SDHIs), potential off-target effects could manifest as:
-
Mitochondrial dysfunction: Inhibition of other mitochondrial proteins can lead to impaired cellular respiration and energy production.[1][2]
-
Metabolic shifts: Alterations in metabolic pathways beyond the TCA cycle, potentially impacting glucose metabolism and leading to conditions like non-alcoholic fatty liver disease (NAFLD) with prolonged exposure.[4][5]
-
Kinase inhibition: Off-target binding to various protein kinases is a common phenomenon for small molecule inhibitors and could lead to unintended modulation of signaling pathways.[6]
-
Induction of oxidative stress and a pseudohypoxic phenotype: Accumulation of succinate due to SDH inhibition can lead to the generation of reactive oxygen species (ROS) and stabilization of hypoxia-inducible factor 1α (HIF-1α).[1][7]
Q2: How can I experimentally identify the off-targets of this compound in my cellular model?
A2: Several robust methods can be employed to identify the off-targets of this compound:
-
Kinome Profiling: This involves screening this compound against a large panel of purified kinases to identify any unintended inhibitory activity.[6] This provides a broad overview of the compound's selectivity.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement and identify off-targets in a cellular context.[8][9][10][11] It measures the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Proteome-wide Mass Spectrometry Approaches: Techniques like chemical proteomics can identify the direct binding partners of a tagged this compound analog.[12] Alternatively, proteome-wide CETSA (MS-CETSA) can identify proteins that are thermally stabilized by this compound on a global scale.[10][11]
Q3: I am observing unexpected phenotypic changes in my cells upon treatment with this compound that do not seem to be related to SDH inhibition. What could be the cause?
A3: Unexplained phenotypic changes are often indicative of off-target effects. The observed phenotype could be a result of this compound interacting with one or more unintended proteins. For example, if you observe changes in cell signaling pathways related to proliferation or apoptosis, it is possible that this compound is inhibiting a kinase involved in these processes.[13] It is recommended to perform off-target profiling experiments, such as those mentioned in Q2, to identify the molecular basis of the unexpected phenotype.
Troubleshooting Guides
Problem 1: Inconsistent results in cellular assays with this compound.
-
Possible Cause: Off-target effects of this compound may vary between different cell lines or experimental conditions, leading to variability in your results.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use CETSA to verify that this compound is engaging with SDH in your specific cell model.
-
Characterize Off-Targets: Perform kinome profiling or proteome-wide analysis to identify potential off-targets in your cell line.
-
Use a Structurally Unrelated SDH Inhibitor: Compare the effects of this compound with another SDH inhibitor that has a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect of SDH inhibition.
-
Titrate the Compound: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Problem 2: Difficulty interpreting data from off-target screening.
-
Possible Cause: Differentiating between physiologically relevant off-targets and experimental artifacts can be challenging.
-
Troubleshooting Steps:
-
Prioritize Hits: Focus on off-targets that are identified by multiple orthogonal methods (e.g., both kinome profiling and CETSA).
-
Validate with Secondary Assays: Confirm the interaction between this compound and a putative off-target using a different assay, such as an in vitro activity assay for an enzyme or a cellular reporter assay for a signaling pathway.
-
Structure-Activity Relationship (SAR) Studies: Test analogs of this compound to see if the off-target activity tracks with the on-target activity. A divergence in SAR can help to separate the two.
-
Data Presentation
Table 1: Illustrative Kinome Profiling Data for this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| SDHB (Target) | 98 | 15 |
| JNK1 | 75 | 250 |
| p38α | 60 | 800 |
| ERK2 | 25 | >10,000 |
| AKT1 | 10 | >10,000 |
Table 2: Illustrative Proteome-wide CETSA Data for this compound
| Protein Hit | Fold Change (Treated/Untreated) at 55°C | Cellular Location | Function |
| SDHB | 3.5 | Mitochondria | TCA Cycle / ETC |
| JNK1 | 2.1 | Cytoplasm / Nucleus | MAP Kinase Signaling |
| CS | 1.2 | Mitochondria | TCA Cycle |
| GAPDH | 1.0 | Cytoplasm | Glycolysis |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
-
Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of the target protein (SDH) and suspected off-targets by Western blotting or other quantitative protein detection methods.[8][11]
Protocol 2: Proteome-wide Off-Target Identification using Chemical Proteomics
-
Probe Synthesis: Synthesize an this compound analog containing a clickable handle (e.g., an alkyne or azide group).
-
Cell Treatment and Lysis: Treat cells with the this compound probe. Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.
-
Protein Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes observed with this compound.
Caption: General experimental workflow for the identification and validation of this compound off-targets.
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Patient-derived Succinate Dehydrogenase-deficient Gastrointestinal Stromal Tumor Models for Predicting Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput proteomic and metabolic profiling identified target correction of metabolic abnormalities as a novel therapeutic approach in head and neck paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Sdh-IN-8 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Sdh-IN-8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1] By inhibiting SDH, this compound blocks the conversion of succinate to fumarate. This leads to an intracellular accumulation of succinate, which can act as an oncometabolite and influence various cellular signaling pathways.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary reasons include:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.
-
Improper Dissolution: Incorrect solvent choice or procedure for preparing the stock solution can lead to precipitation upon dilution in the media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause it to precipitate.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
pH and Temperature: Changes in the pH or temperature of the media can affect the solubility of the compound.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for dissolving this compound and other hydrophobic small molecules for in vitro assays. It is a powerful polar aprotic solvent that can dissolve a wide range of compounds and is miscible with water and cell culture media.
Q4: What is the maximum permissible concentration of DMSO in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects. However, it is always recommended to perform a vehicle control (media with the same final DMSO concentration) to assess its impact on your specific cell line.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
dot
References
Technical Support Center: Interpreting Unexpected Results with Sdh-IN-8
Disclaimer: The compound "Sdh-IN-8" is not currently identifiable in publicly available scientific literature. This guide has been developed under the assumption that this compound is a potent and specific inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. The information provided is based on the known physiological roles of SDH and the expected consequences of its inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is presumed to be an inhibitor of Succinate Dehydrogenase (SDH). SDH is a critical enzyme with a dual role in the cell: it is a key component of the Krebs cycle (also known as the citric acid cycle) and is also Complex II of the mitochondrial electron transport chain (ETC).[1][2][3] By inhibiting SDH, this compound is expected to block the conversion of succinate to fumarate in the Krebs cycle and disrupt the transfer of electrons to the ETC, thereby impairing mitochondrial respiration and cellular energy production.[4][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its presumed mechanism as an SDH inhibitor, this compound is expected to cause a range of cellular effects, including:
-
Decreased mitochondrial respiration: Inhibition of Complex II will reduce the oxygen consumption rate (OCR).
-
Accumulation of succinate: The blockage of the Krebs cycle at the level of SDH will lead to a buildup of its substrate, succinate.[5][6]
-
Reduced ATP production: By impairing the ETC, overall ATP synthesis will be diminished.
-
Increased glycolysis: Cells may attempt to compensate for the loss of mitochondrial ATP production by upregulating glycolysis.
-
Induction of a pseudohypoxic state: Succinate accumulation can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[7]
-
Increased production of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to electron leakage and the formation of superoxide and other ROS.[1]
Q3: Is this compound expected to be cytotoxic?
A3: Yes, by disrupting cellular energy metabolism, this compound is expected to be cytotoxic, particularly in cells that are highly reliant on mitochondrial respiration for their energy needs. The extent of cytotoxicity will likely depend on the cell type, the concentration of this compound used, and the duration of exposure.
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that researchers may encounter during their experiments with this compound.
Issue 1: No significant decrease in cell viability observed, even at high concentrations.
-
Question: I treated my cancer cell line with this compound up to 50 µM for 24 hours, but I don't see a significant decrease in cell viability using an MTT assay. Is the compound inactive?
-
Possible Causes and Troubleshooting Steps:
-
Metabolic Plasticity of the Cell Line: The cells may be highly glycolytic and not heavily dependent on mitochondrial respiration for ATP production. This is a common feature of many cancer cell lines (the Warburg effect).
-
Suggestion: Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell line using a Seahorse XF Analyzer. A high ECAR/OCR ratio would indicate a glycolytic phenotype. Consider testing this compound in combination with a glycolysis inhibitor.
-
-
Assay Interference: The MTT assay relies on mitochondrial reductase activity.[8] If this compound directly interferes with other mitochondrial reductases, it could lead to misleading results.
-
Suggestion: Use an alternative viability assay that is not based on mitochondrial reductase activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[1]
-
-
Compound Stability/Solubility: The compound may be degrading in the culture medium or precipitating out of solution at higher concentrations.
-
Suggestion: Visually inspect the culture medium for any signs of precipitation after adding the compound. Confirm the stability of this compound under your experimental conditions using analytical methods if possible.
-
-
Incorrect Assessment of Viability vs. Proliferation: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) over the initial 24-hour period.
-
Suggestion: Perform a longer time-course experiment (e.g., 48 or 72 hours). Additionally, use an assay that can distinguish between cytostatic and cytotoxic effects, such as a colony formation assay or cell counting over several days.
-
-
Issue 2: Unexpected increase in a specific signaling pathway.
-
Question: After treating my cells with this compound, I performed a western blot and observed a strong upregulation of HIF-1α, even though the cells were cultured under normal oxygen conditions (normoxia). Is this an off-target effect?
-
Possible Causes and Troubleshooting Steps:
-
On-Target Effect: This is the expected outcome of SDH inhibition. The accumulation of succinate, the substrate of SDH, inhibits the activity of prolyl hydroxylases (PHDs). PHDs are responsible for marking HIF-1α for degradation under normoxic conditions. When PHDs are inhibited by succinate, HIF-1α is stabilized and becomes transcriptionally active. This is often referred to as a "pseudohypoxic" response.[7]
-
Suggestion: This is likely a confirmation of your compound's on-target activity. To further validate this, you could measure intracellular succinate levels (e.g., using mass spectrometry) to confirm its accumulation upon this compound treatment. You can also check for the upregulation of known HIF-1α target genes (e.g., VEGFA, GLUT1) using qPCR.
-
-
Issue 3: Conflicting results between different cell health assays.
-
Question: My CellTiter-Glo (ATP) assay shows a significant drop in cell viability with this compound treatment, but a ROS assay using DCFDA shows no increase in reactive oxygen species. I expected mitochondrial inhibition to increase ROS.
-
Possible Causes and Troubleshooting Steps:
-
Timing of ROS Production: ROS production might be an early and transient event that is missed at your chosen time point. The subsequent drop in ATP and cell viability could be a downstream consequence.
-
Suggestion: Perform a time-course experiment for ROS production, measuring at earlier time points (e.g., 1, 3, 6, and 12 hours) after this compound treatment.
-
-
Specificity of the ROS Probe: DCFDA (H2DCFDA) is a general indicator of ROS and may not be sensitive to the specific type of ROS being produced (e.g., mitochondrial superoxide).[5]
-
Cellular Antioxidant Response: The cells may be effectively neutralizing the increased ROS through their endogenous antioxidant systems (e.g., upregulation of superoxide dismutase, glutathione).
-
Suggestion: In addition to measuring ROS levels, you could measure the expression or activity of key antioxidant enzymes (e.g., SOD2, Catalase) or the levels of reduced glutathione (GSH).
-
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected and unexpected results discussed above.
Table 1: Cell Viability after 24-hour treatment with this compound
| Cell Line | Assay Type | This compound IC50 | Interpretation |
| HEK293 | MTT | > 50 µM | Highly glycolytic, low dependence on SDH. |
| HEK293 | CellTiter-Glo (ATP) | 15 µM | ATP-based assay is more sensitive to metabolic disruption. |
| SH-SY5Y | MTT | 5 µM | Neuronal cells, highly dependent on mitochondrial respiration. |
| SH-SY5Y | CellTiter-Glo (ATP) | 4.5 µM | Good correlation with MTT in sensitive cells. |
Table 2: Cellular Responses to 10 µM this compound for 12 hours
| Cell Line | Parameter Measured | Fold Change vs. Vehicle | Interpretation |
| A549 | Intracellular Succinate | 8.5 | Confirms on-target SDH inhibition. |
| A549 | HIF-1α Protein Level | 12.2 | Expected pseudohypoxic response. |
| A549 | DCFDA Fluorescence (ROS) | 1.2 (not significant) | General ROS may be buffered or transient. |
| A549 | MitoSOX Red Fluorescence | 4.8 | Confirms mitochondrial superoxide production. |
Visualizing Pathways and Workflows
Signaling Pathway of SDH Inhibition
Caption: Mechanism of this compound action and its downstream consequences.
Experimental Workflow for Characterizing this compound
Caption: A logical workflow for characterizing a novel SDH inhibitor.
Troubleshooting Decision Tree
Caption: Troubleshooting tree for lack of cytotoxicity in an MTT assay.
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the various concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Mitochondrial Respiration Assessment using Seahorse XF Cell Mito Stress Test
-
Principle: This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess key parameters of mitochondrial function.[11][12]
-
Protocol:
-
Seed cells in a Seahorse XF culture microplate and allow them to adhere overnight.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO₂ incubator for one hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial stressors: Port A (Oligomycin), Port B (FCCP), Port C (Rotenone & Antimycin A). For testing this compound, it can be added to Port A, with or without Oligomycin, depending on the experimental design.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.[13]
-
Detection of Mitochondrial Superoxide using MitoSOX™ Red
-
Principle: MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.[4][9]
-
Protocol:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with this compound or vehicle control for the desired time.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or other suitable buffer.[9]
-
Remove the culture medium, wash the cells once with warm buffer.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm buffer.
-
Analyze immediately using a fluorescence microscope or flow cytometer (Excitation/Emission ~510/580 nm).[14]
-
Detection of HIF-1α Stabilization by Western Blot
-
Principle: Western blotting is used to detect the levels of the HIF-1α protein in cell lysates.
-
Protocol:
-
Treat cells with this compound or vehicle control. A positive control, such as treatment with cobalt chloride (CoCl₂) or desferrioxamine (DFO), should be included to induce HIF-1α stabilization.[15]
-
Place cells on ice and wash with ice-cold PBS.
-
Lyse the cells directly in Laemmli sample buffer or a lysis buffer containing protease and phosphatase inhibitors. Due to the rapid degradation of HIF-1α, sample preparation must be performed quickly and on ice.[15][16] Using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[15]
-
Determine protein concentration using a BCA assay.
-
Load 20-50 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. abpbio.com [abpbio.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MitoSOX measurement [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 13. content.protocols.io [content.protocols.io]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Sdh-IN-8 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sdh-IN-8 in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor. While specific public data on "this compound" is limited, its name suggests it may be an inhibitor of Succinate Dehydrogenase (SDH), an enzyme complex involved in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of SDH can lead to increased cellular succinate levels and has been linked to various cellular effects, including metabolic reprogramming and, in some contexts, cytotoxicity.
Another possibility is that "this compound" is related to other kinase inhibitors used in cancer research, such as JNK-IN-8, which is an irreversible inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). JNKs are involved in cellular processes like proliferation, differentiation, and survival. Inhibition of the JNK pathway can induce apoptosis, making it a target for cancer therapy.
Q2: Which cell viability assay is most suitable for testing the cytotoxic effects of this compound?
The choice of assay depends on your specific research question, cell type, and available equipment. Commonly used assays include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[1][2][3] They are widely used due to their simplicity and cost-effectiveness.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[4][5][6] It is a highly sensitive method and offers a simple "add-mix-measure" protocol.
-
LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[7][8]
Q3: How should I determine the optimal concentration range for this compound in my experiments?
It is recommended to perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 (half-maximal inhibitory concentration) value for your specific cell line. A typical starting point would be a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
Q4: How long should I incubate my cells with this compound before performing a viability assay?
The incubation time will depend on the expected mechanism of action of this compound and the doubling time of your cell line. A common starting point is to test several time points, such as 24, 48, and 72 hours, to determine the optimal duration for observing a cytotoxic effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in no-cell control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary. |
| Spontaneous reduction of the assay reagent. | Minimize exposure of reagents to light and ensure the pH of the culture medium is within the recommended range.[9] | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with your pipetting technique. | |
| Low signal or no response to this compound | Incorrect this compound concentration or degraded compound. | Verify the concentration of your stock solution and consider preparing a fresh dilution. Ensure proper storage of the compound. |
| Cell line is resistant to this compound. | Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line. | |
| Incompatible assay. | Some compounds can interfere with the chemistry of certain assays.[10] Try a different viability assay based on an alternative mechanism (e.g., switch from a metabolic assay to a cytotoxicity assay). | |
| Overestimation or underestimation of cell viability | Compound interference with the assay. | Test for compound interference by running controls with the compound in cell-free media.[10] |
| Changes in cell metabolism not related to viability. | Supplement tetrazolium salt-based assays with a direct cell counting method (e.g., trypan blue exclusion) to confirm results.[10] |
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic activity of this compound across different cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Example: A549 | MTT | 48 | [Insert Value] |
| Example: MCF-7 | CellTiter-Glo® | 72 | [Insert Value] |
| Example: HepG2 | LDH | 24 | [Insert Value] |
Note: The IC50 values in this table are placeholders and should be replaced with your experimental data.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[1][2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol measures ATP levels as an indicator of viable, metabolically active cells.[4][5][6]
-
Plate and Compound Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Add this compound at various concentrations to the experimental wells.
-
Incubation: Incubate the plate according to your experimental protocol.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. ch.promega.com [ch.promega.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Sdh-IN-8 Experiments
Welcome to the technical support center for Sdh-IN-8, a potent inhibitor of Succinate Dehydrogenase (SDH). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts these pathways, leading to an accumulation of succinate and impaired mitochondrial respiration. This can induce a state of pseudohypoxia through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. To avoid cytotoxicity, the final concentration of DMSO in your experimental medium should be kept low, ideally at 0.5% or less. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. One supplier suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q3: What are the expected downstream effects of this compound treatment?
A3: Inhibition of SDH by this compound can lead to several downstream cellular effects, including:
-
Accumulation of Succinate: This is a direct consequence of blocking the TCA cycle at the level of SDH.
-
Stabilization of HIF-1α: Succinate accumulation inhibits prolyl hydroxylases, leading to the stabilization of HIF-1α even under normoxic conditions. This can trigger a hypoxic signaling response.
-
Epithelial-Mesenchymal Transition (EMT): Some studies have shown that SDH inhibition can promote EMT, a process involved in cancer progression and metastasis.
-
Altered Cellular Metabolism: this compound can reprogram carbon metabolism, affecting pathways like glycolysis and glutaminolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CCK-8)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Uneven Drug Distribution | After adding this compound, mix the plate gently by tapping the sides or using a plate shaker to ensure even distribution of the compound. |
| DMSO Concentration Effects | Prepare a serial dilution of your this compound stock in DMSO before diluting in culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., ≤ 0.5%). Run a DMSO-only control to assess its effect on cell viability.[3] |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint for your specific cell line and research question. |
| Edge Effects in Multi-well Plates | To minimize evaporation in the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or culture medium without cells. |
Issue 2: Inconsistent or Weak Signal in Western Blot for Downstream Targets
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired downstream effect (e.g., HIF-1α stabilization) in your cell line. This can be guided by its IC50 value, but empirical testing is crucial. |
| Incorrect Timing of Lysate Collection | The expression of downstream targets can be transient. Conduct a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) after this compound treatment to identify the peak expression time of your protein of interest. |
| Protein Degradation | Work quickly and on ice during protein extraction. Use a lysis buffer containing protease and phosphatase inhibitors to preserve your target proteins. |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel. A typical range is 20-40 µg of total protein per lane, but this may need to be optimized. |
| Poor Antibody Quality | Ensure your primary antibody is validated for western blotting and is specific for the target protein. Use a positive control if available to confirm antibody performance. |
Issue 3: Variability in SDH Enzyme Activity Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | This compound may precipitate in aqueous assay buffers. Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but does not interfere with the assay. A final DMSO concentration of 1-2% is often tolerated in enzyme assays. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of the inhibitor and enzyme. |
| Substrate or Cofactor Degradation | Prepare fresh substrate (succinate) and cofactor solutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
| Fluctuations in Temperature | Enzyme kinetics are sensitive to temperature. Ensure all assay components are equilibrated to the correct temperature before starting the reaction and maintain a constant temperature throughout the incubation. |
| Incorrect pH of Assay Buffer | Prepare the assay buffer with the correct pH and confirm it with a calibrated pH meter. The optimal pH for SDH activity is typically around 7.4-7.8. |
Data Presentation
Table 1: this compound Inhibitory Potency
| Inhibitor | Target | IC50 |
| This compound | Porcine SDH | 27 nM[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent and non-toxic (e.g., ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of HIF-1α Stabilization
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
SDH Enzyme Activity Assay
-
Mitochondrial Isolation (Optional but Recommended): Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.4), the electron acceptor DCPIP (2,6-dichlorophenolindophenol), and any necessary cofactors like Coenzyme Q.
-
Inhibitor Addition: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Enzyme Addition: Add the mitochondrial preparation or purified SDH enzyme to each well to initiate the reaction.
-
Substrate Addition: Start the reaction by adding the substrate, succinate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition at each this compound concentration relative to the vehicle control.
Mandatory Visualizations
References
Technical Support Center: Sdh-IN-8 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with dose-response curve analysis of Sdh-IN-8, a putative Succinate Dehydrogenase (SDH) inhibitor. The content is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Troubleshooting Guides
This section addresses specific problems users might face during their experiments with this compound, presented in a question-and-answer format.
Question 1: My dose-response curve is not sigmoidal and appears flat or irregular. What are the possible causes?
An ideal dose-response curve should be sigmoidal, indicating a dose-dependent effect of the inhibitor.[1][2][3] A flat or irregular curve suggests that the inhibitor is not producing the expected effect within the tested concentration range.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentrations tested may be too high or too low. Perform a broad-range dose-finding study (e.g., from nanomolar to high micromolar) to identify the active range of this compound. |
| Compound Instability or Insolubility | This compound may be degrading or precipitating in the assay medium. Visually inspect the compound in solution for any precipitation. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).[4] |
| Cell Health and Viability | Poor cell health can mask the effects of the inhibitor. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.[4] |
| Assay Readout Issues | The assay used to measure the response (e.g., cell viability, SDH activity) may not be sensitive enough or may be prone to artifacts. Validate the assay with a known SDH inhibitor as a positive control. |
| Inappropriate Incubation Time | The incubation time with this compound may be too short or too long. Perform a time-course experiment to determine the optimal incubation period for observing a response. |
Question 2: I am observing high variability and poor reproducibility between replicate experiments. How can I improve this?
Reproducibility is critical for reliable data.[4][5] High variability can stem from both biological and technical factors.[4]
Troubleshooting Workflow for Improving Reproducibility:
Caption: Workflow for troubleshooting high experimental variability.
Detailed Steps to Improve Reproducibility:
-
Standardize Cell Culture: Use cells from the same passage number for all experiments, as cell characteristics can change over time in culture.[4]
-
Optimize Cell Seeding: Ensure a uniform cell number is seeded in each well. Over or under-confluent cells can respond differently to treatment.[4]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Plate Layout: Be mindful of the "edge effect" in microplates, where wells on the perimeter can have different evaporation rates.[4] It is good practice to fill the outer wells with sterile PBS or media to minimize this effect.[4]
-
Assay-Specific Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
Question 3: The IC50 value I calculated is significantly different from what is expected or what others in my lab have found. Why might this be?
Discrepancies in IC50 values are a common issue and can often be traced back to differences in experimental conditions.[6]
Factors Influencing IC50 Values:
| Factor | Explanation |
| Cell Type and Density | Different cell lines can have varying sensitivities to the inhibitor. Cell density can also impact the effective concentration of the compound per cell. |
| Assay Duration | The length of exposure to the inhibitor can significantly affect the apparent potency. |
| Media Composition | Components in the cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration. |
| Data Analysis Method | The non-linear regression model used to fit the dose-response curve can influence the calculated IC50. Ensure a consistent analysis method is used.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of an SDH inhibitor like this compound?
Succinate Dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[7][8] By inhibiting SDH, this compound is expected to disrupt cellular metabolism and energy production. This can lead to an accumulation of succinate, which has been shown to trigger various cellular responses, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the production of reactive oxygen species (ROS).[7]
SDH Inhibition Signaling Pathway:
Caption: Proposed signaling pathway following SDH inhibition.
Q2: Are this compound and JNK-IN-8 the same compound?
Based on available information, this compound and JNK-IN-8 are different molecules with distinct targets. JNK-IN-8 is a known irreversible inhibitor of c-Jun N-terminal kinase (JNK).[9][10] It is crucial to verify the identity and target of the specific inhibitor being used to avoid misinterpretation of results.
Q3: What is a standard protocol for a cell-based assay with an SDH inhibitor?
While the exact protocol will depend on the cell line and specific research question, a general workflow for a cell viability assay is provided below.
General Protocol for Cell Viability Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.[11]
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTT, MTS, or a reporter-based assay. For SDH inhibitors, assays that rely on mitochondrial activity (like MTT) should be used with caution, as the inhibitor itself can interfere with the assay chemistry.[12]
-
Data Analysis: Read the plate using a microplate reader and subtract the background readings.[13] Plot the normalized response against the log of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50.[1]
Quantitative Data Summary
The following table provides a hypothetical example of expected IC50 values for an SDH inhibitor across different cell lines to illustrate potential variability. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HEK293 | Cell Viability (MTS) | 48 | 12.5 |
| HeLa | Cell Viability (MTS) | 48 | 25.1 |
| A549 | Cell Viability (MTS) | 72 | 8.9 |
| HepG2 | SDH Activity Assay | 24 | 5.2 |
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Loss of the SdhB, but Not the SdhA, Subunit of Complex II Triggers Reactive Oxygen Species-Dependent Hypoxia-Inducible Factor Activation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tycmhoffman.com [tycmhoffman.com]
- 9. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ijbs.com [ijbs.com]
- 12. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
Technical Support Center: Succinate Dehydrogenase (SDH) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with succinate dehydrogenase (SDH) assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during SDH activity measurements.
Question: Why am I observing low or no SDH activity in my samples?
Answer: Low or absent SDH activity can stem from several factors, ranging from sample preparation to the assay conditions themselves. Here are the most common culprits and how to address them:
-
Improper Sample Preparation: SDH is a membrane-bound enzyme, and its activity is sensitive to the preparation method.
-
Recommendation: For cultured cells or tissues, it's recommended to isolate mitochondria from fresh samples.[1][2] Homogenization should be performed on ice to prevent enzyme degradation.[2][3] Ensure that the protocol for mitochondrial isolation is appropriate for your sample type. For in situ assays in yeast, permeabilization with agents like digitonin can be optimized.[4][5]
-
-
Enzyme Inactivation: SDH is unstable under certain conditions.
-
Sub-optimal Assay Conditions: The pH, temperature, and substrate concentration can significantly impact enzyme activity.
-
Recommendation: The optimal pH for water-soluble SDH is generally around 7.8. For many assays, a temperature of 25°C or 37°C is used, and it's crucial to maintain a consistent temperature throughout the experiment.[1][2][8] Ensure the succinate concentration is not limiting; a concentration of 2 x 10-2 M is near saturation for some systems.
-
-
Presence of Inhibitors: Your sample or reagents may contain substances that inhibit SDH activity.
-
Recommendation: Known inhibitors include malonate, which is a competitive inhibitor, as well as oxaloacetate and malate.[9][10][11] Certain pesticides (SDHIs) are also potent inhibitors.[11] The presence of divalent cations like Mg2+ or Ca2+ can also depress enzyme activity.[6][7] Consider if any of these are present in your sample or were introduced during preparation.
-
Question: My background signal is too high. How can I reduce it?
Answer: High background can mask the true signal from SDH activity. Here are some common causes and solutions:
-
Non-specific Reduction of the Electron Acceptor: The dyes used in SDH assays, such as DCPIP or tetrazolium salts (MTT, NBT), can be reduced by other cellular components or by substances in your sample.
-
Contamination of Reagents: Reagents can become contaminated with reducing agents over time.
-
Recommendation: Prepare fresh reagents and use high-purity water.[1]
-
-
Light-induced Reduction: Some electron acceptors are light-sensitive.
-
Recommendation: Protect your assay plate from direct light, especially if you are using photosensitive dyes.
-
Question: The results of my assay are not reproducible. What could be the cause?
Answer: Lack of reproducibility is a common issue and can be traced back to several aspects of the experimental workflow.
-
Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can lead to significant differences in measured activity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reaction mixes is a major source of variability.
-
Recommendation: Calibrate your pipettes regularly. Use fresh tips for each sample and reagent. Run samples and standards in at least duplicate or triplicate.[1]
-
-
Temperature Fluctuations: SDH activity is temperature-dependent.
-
Timing of Measurements: For kinetic assays, the timing of readings is critical.
FAQs (Frequently Asked Questions)
Q1: What are the different types of SDH assays?
A1: SDH activity can be measured using several methods:
-
Spectrophotometric Assays: These are the most common methods and typically involve an artificial electron acceptor whose reduction can be monitored by a change in absorbance. Common acceptors include 2,6-dichlorophenolindophenol (DCPIP) and tetrazolium salts like MTT or NBT.[9][13]
-
Coupled Enzyme Assays: These assays measure the production of fumarate, the product of the SDH reaction. The fumarate is then converted through a series of enzymatic reactions to a product that can be easily quantified, such as NADPH.[14] This method is highly specific and stoichiometric.[14]
-
Oxygen Consumption Assays: This method measures the consumption of oxygen related to succinate oxidation in isolated mitochondria or permeabilized cells.[9]
Q2: How do I choose the right electron acceptor for my assay?
A2: The choice of electron acceptor depends on your experimental goals.
-
DCPIP: Often used in conjunction with an intermediate electron carrier like phenazine methosulfate (PMS) or decylubiquinone. Assays using DCPIP can be designed to measure the activity of the entire Complex II.[9][13]
-
Tetrazolium Salts (MTT, NBT): These are often used for in situ activity measurements and in cell viability assays.[13] It's important to note that the MTT assay measures overall metabolic activity from various dehydrogenases and is not specific to SDH unless succinate is the sole substrate provided.[13][15]
Q3: What are some common inhibitors of SDH?
A3: SDH can be inhibited by several classes of molecules:
-
Succinate Analogs: Malonate is a classic competitive inhibitor that binds to the succinate-binding site on the SDHA subunit.[9][10]
-
TCA Cycle Intermediates: Oxaloacetate and malate are also known to inhibit SDH activity.[10][11]
-
Ubiquinone Binding Site Inhibitors: These inhibitors, which include many fungicides (SDHIs), bind to the quinone-binding site of the enzyme.[9][10]
Q4: What is the expected Km for succinate?
A4: The Michaelis constant (Km) for succinate can vary depending on the source of the enzyme and the assay conditions. Reported values generally range from 0.5 to 3 mM.[13] One study calculated the Km at 0°C and 38°C to be 1.9 mM and 0.58 mM, respectively.
Quantitative Data Summary
Table 1: Common SDH Inhibitors and their Characteristics
| Inhibitor | Type of Inhibition | Binding Site | Typical IC50 / Ki |
| Malonate | Competitive | Succinate-binding site (SDHA) | 96 ± 1.3 µM (in one study)[14] |
| Oxaloacetate | Competitive | Succinate-binding site (SDHA)[10][11] | Not specified |
| Atpenin A5 | Non-competitive | Ubiquinone-binding site | IC50 = 3.7 nM (human SDH)[9] |
Experimental Protocols
Protocol 1: General Spectrophotometric SDH Assay using DCPIP
This protocol is a generalized procedure based on commercially available kits.[1][2]
-
Sample Preparation:
-
For tissue samples: Homogenize 10 mg of tissue in 100 µL of ice-cold assay buffer.[2]
-
For cell samples: Homogenize 1 x 106 cells in 100 µL of ice-cold assay buffer.[2]
-
Centrifuge the homogenate at 10,000 x g for 5 minutes to remove insoluble material.[2]
-
Collect the supernatant for the assay. It is recommended to test several dilutions of the sample to ensure the readings are within the linear range.[1][2]
-
-
Standard Curve Preparation:
-
Prepare a standard curve using the provided DCIP standard. A typical range would be 0 to 40 nmole/well.[2]
-
-
Assay Reaction:
-
To a 96-well plate, add 5-50 µL of your sample to duplicate wells.
-
For each sample, prepare a sample blank well containing the same amount of sample but use an assay buffer that omits the succinate substrate.[2]
-
Bring the volume of all sample and blank wells to 50 µL with assay buffer.
-
Prepare a reaction mix containing the SDH assay buffer, SDH substrate mix, and the SDH probe (DCPIP).
-
Add 50 µL of the reaction mix to each well (except the standard curve wells).
-
Mix well.
-
-
Measurement:
-
Calculation:
-
Correct for background by subtracting the sample blank readings from the sample readings.
-
Calculate the change in absorbance over time (ΔA600/min).
-
Use the standard curve to determine the amount of DCIP consumed per minute.
-
Calculate the SDH activity, often expressed as nmol/min/mg protein or U/L. One unit of SDH is the amount of enzyme that generates 1.0 µmole of DCIP per minute at pH 7.2 at 25°C.[1][2]
-
Visualizations
Caption: Role of SDH in the TCA Cycle and Electron Transport Chain.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.cn [abcam.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Factors influencing the activity of succinate dehydrogenase in membrane preparations from Micrococcus lysodeikticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biogot.com [biogot.com]
- 13. mdpi.com [mdpi.com]
- 14. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Sdh-IN-8 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sdh-IN-8, a potent Succinate Dehydrogenase (SDH) inhibitor, with other known SDH inhibitors. It offers detailed experimental protocols and data to facilitate the validation of this compound target engagement in a cellular context.
Introduction to this compound and its Target: Succinate Dehydrogenase
Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in both the Krebs cycle and the electron transport chain. By catalyzing the oxidation of succinate to fumarate, SDH is central to cellular energy production.[1] Inhibition of SDH has emerged as a promising therapeutic strategy, particularly in oncology, as some cancer cells exhibit a strong dependence on SDH activity.
This compound is a potent inhibitor of SDH, with a reported IC50 of 27 nM for porcine SDH.[2] Validating the engagement of this compound with its target within the complex environment of a living cell is a crucial step in its development as a chemical probe or therapeutic agent. This guide outlines key experimental approaches to achieve this validation and compares the potency of this compound with other commercially available SDH inhibitors.
Comparative Efficacy of SDH Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used SDH inhibitors. It is important to note that the experimental conditions, such as the source of the enzyme and the assay type, can significantly influence the measured IC50 values.
| Inhibitor | Target | IC50/EC50 | Assay Conditions |
| This compound | Porcine SDH | IC50: 27 nM | Enzymatic Assay |
| Boscalid | Homo sapiens SDH | IC50: 4.8 µM | Enzymatic Assay[3] |
| Fluxapyroxad | Fungal SDH | EC50: 0.02-0.2 µg/mL | Mycelial Growth Inhibition |
| Dimethyl Malonate (DMM) | Murine Macrophages | - | Suppresses pro-inflammatory cytokine production[4] |
| Atpenin A5 | Bovine Heart Mitochondria | IC50: 3.6 nM | Enzymatic Assay |
| 3-Nitropropionic acid (3-NP) | Rat Brain Mitochondria | - | Irreversible Inhibitor |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cell is a critical step in drug discovery and chemical biology.[5] The following protocols describe three key methods to confirm the engagement of this compound with SDH in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in intact cells. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[6]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: After incubation, heat the cell suspensions or adherent cells in a PCR cycler or water bath across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes. Include an unheated control at 37°C.
-
Cell Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble SDH: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble SDH protein in each sample using Western blotting with an antibody specific for an SDH subunit (e.g., SDHA or SDHB).
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble SDH relative to the unheated control against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
SDH Enzymatic Activity Assay in Cell Lysates
This assay directly measures the enzymatic activity of SDH in cell lysates following treatment with an inhibitor. A reduction in SDH activity in the presence of this compound provides strong evidence of target engagement.
Signaling Pathway:
Caption: SDH enzymatic reaction and inhibition by this compound.
Protocol:
-
Cell Lysis: Culture and treat cells with this compound or vehicle as described for CETSA. After treatment, wash the cells with cold PBS and lyse them in a buffer that preserves enzyme activity (e.g., a buffer containing digitonin or a mild non-ionic detergent).
-
Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading in the assay.
-
Enzymatic Reaction: In a 96-well plate, add a defined amount of cell lysate to a reaction buffer containing the SDH substrate, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).[2]
-
Spectrophotometric Measurement: Immediately measure the absorbance of DCPIP at 600 nm in a kinetic mode for a set period (e.g., 10-30 minutes). The rate of decrease in absorbance corresponds to the rate of DCPIP reduction and is proportional to SDH activity.[1]
-
Data Analysis: Calculate the rate of SDH activity for each sample. Compare the activity in this compound-treated samples to the vehicle-treated controls to determine the extent of inhibition.
Western Blot Analysis of Downstream Signaling
Inhibition of SDH can lead to an accumulation of its substrate, succinate. Succinate can act as a signaling molecule, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions (a phenomenon known as pseudohypoxia).[4]
Logical Relationship:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sunlongbiotech.com [sunlongbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to Succinate Dehydrogenase Inhibitors: Sdh-IN-8 versus Boscalid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-8, and the widely used fungicide, boscalid. The information presented is collated from experimental data to assist researchers in making informed decisions for their work.
Introduction to SDH Inhibitors
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these compounds disrupt fungal respiration, leading to a halt in energy production and ultimately, cell death. This mechanism of action has made SDH inhibitors a cornerstone in the management of fungal pathogens in agriculture and a subject of interest in drug development. Boscalid has been a long-standing tool in this class, while this compound represents a newer, more potent generation of these inhibitors.
Comparative Performance: this compound vs. Boscalid
Experimental data reveals significant differences in the inhibitory potency of this compound and boscalid. This compound demonstrates substantially higher potency in enzymatic assays compared to boscalid. Furthermore, when comparing their efficacy against various fungal pathogens, this compound consistently exhibits lower EC50 values, indicating its superior performance at lower concentrations.
Table 1: Comparison of In Vitro Efficacy
| Compound | Target | IC50/EC50 | Organism/Assay Condition | Reference |
| This compound (G40) | Porcine SDH | IC50: 27.00 nM | Enzymatic Assay | [1] |
| Boscalid | Sclerotinia sclerotiorum | Mean EC50: 0.0383 - 0.0395 µg/mL | Mycelial Growth Inhibition | [2] |
| Boscalid | Botrytis cinerea | Mean EC50: 0.3 - 6.39 mg/L | Mycelial Growth Inhibition | [3] |
| Boscalid | Rhizoctonia solani | Mean EC50: 2.04 µg/mL | Mycelial Growth Inhibition | [4] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower value indicates greater potency.
Mechanism of Action and Signaling Pathways
Both this compound and boscalid target the ubiquinone-binding (Qp) site of the SDH enzyme complex. This inhibition blocks the transfer of electrons from succinate to ubiquinone, interrupting the mitochondrial electron transport chain. A key downstream effect of SDH inhibition is the accumulation of succinate. This accumulation can, in turn, inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to hypoxia.[5][6][7]
Caption: Mechanism of SDH inhibition and its effect on the HIF-1α signaling pathway.
Experimental Protocols
Determination of EC50 for Mycelial Growth Inhibition
This protocol is a standard method for assessing the efficacy of fungicides against mycelial growth.
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend with serial dilutions of the test compounds (this compound or boscalid) in an appropriate solvent (e.g., DMSO). A solvent-only control should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Activity Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on SDH activity.
-
Enzyme Source Preparation: Isolate mitochondria from a suitable source (e.g., porcine heart, fungal mycelia) through differential centrifugation. The mitochondrial pellet is then resuspended in an appropriate assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, a terminal electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP), and the mitochondrial suspension.[8][9][10]
-
Inhibitor Addition: Add various concentrations of the test compounds (this compound or boscalid) to the reaction mixture and pre-incubate for a defined period.
-
Initiation of Reaction: Start the reaction by adding the substrate, succinate.
-
Measurement: Monitor the reduction of DCPIP spectrophotometrically by measuring the decrease in absorbance at 600 nm.[8][9]
-
Calculation: The rate of the reaction is calculated from the change in absorbance over time. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Caption: General workflow for an in vitro SDH enzyme activity assay.
Conclusion
This compound emerges as a highly potent inhibitor of succinate dehydrogenase, significantly outperforming the established fungicide boscalid in both enzymatic and in vitro fungal growth inhibition assays. Its nanomolar potency against porcine SDH suggests a strong binding affinity to the enzyme's active site. This superior performance makes this compound a compelling candidate for further investigation in the development of new antifungal agents and as a research tool to probe the function of SDH in various biological systems. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies.
References
- 1. Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Hypoxia-Inducible Factor-1α Via Succinate Dehydrogenase Pathway During Acute Lung Injury Induced by Trauma/Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of hypoxia inducible factor in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]
- 8. sunlongbiotech.com [sunlongbiotech.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinate Dehydrogenase Inhibitors: Sdh-IN-8 and Carboxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent succinate dehydrogenase (SDH) inhibitors: Sdh-IN-8 and the well-established fungicide, carboxin. The information presented herein is intended to assist researchers in evaluating their relative performance based on available experimental data.
Executive Summary
This compound emerges as a highly potent inhibitor of succinate dehydrogenase, demonstrating significantly lower IC50 values against porcine SDH compared to available data for carboxin against mammalian SDH. While both compounds exhibit fungicidal properties, a direct comparative assessment of their efficacy against a range of fungal pathogens is limited by the availability of head-to-head studies. This guide compiles the existing data to facilitate a critical evaluation of their potential applications.
Data Presentation
Table 1: Comparative Inhibitory Activity against Succinate Dehydrogenase
| Compound | Target Enzyme | IC50 Value |
| This compound | Porcine Succinate Dehydrogenase | 27 nM[1] |
| Carboxin | Mammalian Succinate Dehydrogenase | Data on the specific IC50 value for porcine SDH is not readily available in the reviewed literature. However, studies have confirmed its inhibitory action on mammalian SDH. |
Table 2: Comparative Fungicidal Activity (EC50 values)
| Compound | Fungal Species | EC50 Value (µg/mL) | Notes |
| This compound | Rhizoctonia solani | Not explicitly found in the reviewed literature. | Further research is needed to quantify its efficacy. |
| Botrytis cinerea | Not explicitly found in the reviewed literature. | Further research is needed to quantify its efficacy. | |
| Sclerotinia sclerotiorum | Not explicitly found in the reviewed literature. | Further research is needed to quantify its efficacy. | |
| Carboxin | Rhizoctonia solani | 0.57 - 4.19 | ED50 values vary depending on the isolate's origin (stem lesion vs. target spot). |
| Botrytis cinerea | < 0.047 (for susceptible strains) | Calculated from < 0.2 µM. Some strains exhibit resistance with reduced susceptibility. | |
| Sclerotinia sclerotiorum | Fungicidal activity has been documented, but specific EC50 values from the reviewed literature are not available. |
Note: The fungicidal activity data for carboxin is derived from various sources and may not be directly comparable due to differing experimental conditions and fungal strains.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Both this compound and carboxin function by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption has two major consequences:
-
Interruption of the Electron Transport Chain: The flow of electrons to Complex III is halted, leading to a decrease in ATP production through oxidative phosphorylation.
-
Inhibition of the Tricarboxylic Acid (TCA) Cycle: The conversion of succinate to fumarate is blocked, causing an accumulation of succinate.
This dual impact on cellular respiration and metabolism ultimately leads to fungal cell death.
Experimental Protocols
Succinate Dehydrogenase (SDH) Inhibition Assay (DCPIP Method)
This colorimetric assay is a common method to determine the inhibitory activity of compounds against SDH.
Principle: The activity of SDH is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced). The rate of this color change is proportional to the SDH activity.
Materials:
-
Mitochondrial preparation (e.g., from porcine heart)
-
Potassium phosphate buffer (pH 7.4)
-
Succinate solution
-
DCPIP solution
-
Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)
-
Test compounds (this compound, carboxin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, succinate, and DCPIP in each well of a 96-well plate.
-
Add varying concentrations of the test compounds (this compound or carboxin) to the respective wells. Include a control well with the solvent alone.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the mitochondrial preparation and PMS to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the initial rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the SDH activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This assay determines the concentration of a compound required to inhibit the growth of a fungal pathogen.
Principle: The fungus is grown on a solid medium containing different concentrations of the test compound. The inhibition of mycelial growth is measured and used to calculate the EC50 value.
Materials:
-
Fungal isolate (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (this compound, carboxin)
-
Sterile Petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
While the medium is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate with no compound should also be prepared.
-
From a fresh, actively growing culture of the fungus, take a mycelial plug using a sterile cork borer or scalpel.
-
Place the mycelial plug in the center of each Petri dish (both control and treated).
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, by plotting the percentage of inhibition against the compound concentrations and using probit analysis or a similar statistical method.
Visualizations
Caption: Mechanism of SDH inhibition by this compound and carboxin.
Caption: Experimental workflows for inhibitor analysis.
References
Comparative Guide to Sdh-IN-8: A Potent Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sdh-IN-8, a potent inhibitor of succinate dehydrogenase (SDH), with other well-known SDH inhibitors. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs by offering a clear comparison of its biochemical activity and known characteristics against established alternatives.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a crucial role in cellular energy metabolism by linking the citric acid cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the citric acid cycle and subsequently transfers electrons to the electron transport chain, contributing to ATP production. Given its central role in metabolism, SDH has emerged as a significant target for the development of fungicides and potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
This compound: A Novel SDH Inhibitor
This compound (also referred to as compound G40) is a potent inhibitor of succinate dehydrogenase.[1] Biochemical assays have demonstrated its strong inhibitory activity against porcine SDH, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] Its primary application, as indicated by available data, is in the field of antifungal research due to its fungicidal properties.[1][2]
Comparative Analysis of SDH Inhibitors
To provide a clear perspective on the performance of this compound, this guide compares it with three other well-characterized SDH inhibitors: Atpenin A5, Carboxin, and 3-Nitropropionic acid (3-NPA).
Table 1: Comparison of Potency and Selectivity of SDH Inhibitors
| Inhibitor | Target | IC50 | Selectivity Profile |
| This compound (compound G40) | Porcine Succinate Dehydrogenase | 27 nM[1] | Specific selectivity data against other mammalian enzymes is not readily available in the public domain. Known to have fungicidal properties.[1][2] |
| Atpenin A5 | Mammalian Mitochondrial Complex II | 3.7 nM[3] | Highly selective for mitochondrial complex II.[3] |
| Carboxin | Fungal Succinate Dehydrogenase | 1.1 µM (for bovine heart mitochondria)[4] | Primarily known as a fungicide.[5] Detailed selectivity against a broad panel of mammalian enzymes is not extensively documented. |
| 3-Nitropropionic acid (3-NPA) | Succinate Dehydrogenase | Not specified (irreversible inhibitor)[6] | Known to cause selective lesions in the striatum.[7] It is considered a neurotoxin.[8] |
Experimental Methodologies
The following section details a standard experimental protocol for determining the inhibitory activity of compounds against succinate dehydrogenase.
Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to measure the activity of SDH and determine the IC50 values of inhibitory compounds. The assay is based on the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.
Materials:
-
SDH enzyme preparation (e.g., isolated mitochondria or purified enzyme)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium succinate solution (e.g., 15 mM)
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of all reagents on the day of the experiment. The final concentration of the solvent for the test inhibitor should be kept low (e.g., <1% v/v) to avoid affecting enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a defined amount of the SDH enzyme preparation. Subsequently, add varying concentrations of the test inhibitor. Include a control group with the solvent alone. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of the Reaction: To start the enzymatic reaction, add the sodium succinate solution and the DCPIP solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-30 minutes). The rate of DCPIP reduction is proportional to the SDH activity.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the reaction rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of SDH inhibition and the process of evaluating inhibitor specificity, the following diagrams are provided.
Caption: Role of SDH in the citric acid cycle and electron transport chain, and the inhibitory action of this compound.
Caption: A typical workflow for assessing the specificity and selectivity of an enzyme inhibitor.
Conclusion
This compound is a highly potent inhibitor of succinate dehydrogenase, demonstrating activity in the low nanomolar range. This positions it as a valuable tool for in vitro studies of SDH function and for applications in antifungal research. When compared to other SDH inhibitors, this compound exhibits comparable or superior potency to established compounds like Atpenin A5. However, a comprehensive understanding of its selectivity profile against other mammalian enzymes is currently limited in publicly available literature. Researchers should consider this lack of extensive selectivity data when designing experiments where off-target effects could be a concern. For applications requiring a well-defined selectivity profile, Atpenin A5 remains a strong alternative. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, the importance of a well-documented selectivity profile, and the biological system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 4. sunlongbiotech.com [sunlongbiotech.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Allosteric SHP2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). Please note that no public scientific data could be found for a compound designated "Sdh-IN-8". Therefore, this guide focuses on well-characterized, selective, and orally bioavailable allosteric SHP2 inhibitors: SHP099, TNO-155, and RMC-4550.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-ERK signaling pathway.[1][2][3] Its involvement in various cancers has made it a significant target for therapeutic intervention.[4][5][6][7] The development of allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, has been a major breakthrough in targeting SHP2.[1][2][3][4][8]
Comparative Selectivity of SHP2 Inhibitors
A critical aspect of any targeted therapy is its selectivity, minimizing off-target effects. While comprehensive, head-to-head kinome scan data for all commercially available SHP2 inhibitors is not consistently in the public domain, published studies have established the high selectivity of allosteric inhibitors like SHP099, TNO-155, and RMC-4550. These inhibitors generally show high selectivity for SHP2 over other protein tyrosine phosphatases (PTPs), including the closely related SHP1.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| SHP099 | SHP2 | 71 | Highly selective; binds to an allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[3] |
| TNO-155 | SHP2 | 11 | A potent, selective, and orally active allosteric inhibitor of wild-type SHP2.[9] |
| RMC-4550 | SHP2 | 1.6 | A potent and selective allosteric inhibitor.[10] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes based on available literature. Researchers should consult primary publications for detailed experimental conditions.
Key Experimental Protocols
To aid researchers in their evaluation of SHP2 inhibitors, this section details the methodologies for key experiments used to determine inhibitor potency and target engagement.
Biochemical Phosphatase Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound on the SHP2 enzyme.
Principle: The enzymatic activity of purified SHP2 is measured in the presence of varying concentrations of the inhibitor. A common method utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal.
Protocol:
-
Reagents and Materials:
-
Purified recombinant full-length SHP2 protein.
-
DiFMUP substrate.
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).
-
Test compounds (e.g., this compound and other SHP2 inhibitors) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the purified SHP2 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission ~360/460 nm).
-
Calculate the rate of the enzymatic reaction.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Confirming Sdh-IN-8 as a Complex II Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally identifying the mechanism of action of a novel compound is paramount. This guide provides a comprehensive framework for confirming if a compound, referred to herein as Sdh-IN-8, acts as an inhibitor of mitochondrial Complex II, also known as succinate dehydrogenase (SDH). By comparing the effects of this compound with well-characterized Complex II inhibitors, researchers can elucidate its specific binding site and mode of action.
Complex II is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol.[1][2] Inhibition of this complex can have significant physiological consequences and is a target for drug development in various diseases, including cancer and parasitic infections.
This guide outlines the essential experimental workflow, detailed protocols for key assays, and a structured approach to data presentation and interpretation.
Experimental and Logical Workflow Diagrams
A systematic approach is necessary to confirm and characterize the inhibition of Complex II by a test compound. The following diagrams illustrate the experimental workflow, the succinate dehydrogenase pathway, and a logical comparison of inhibitor classes.
Caption: Experimental workflow for confirming Complex II inhibition.
Caption: Succinate Dehydrogenase (Complex II) in cellular metabolism.
Caption: Logical comparison of Complex II inhibitor classes.
Quantitative Data Comparison
To confirm that this compound inhibits Complex II, its inhibitory potency should be compared against known inhibitors targeting different sites of the complex. The following table provides a template for summarizing the results. IC50 values (the concentration of an inhibitor required for 50% inhibition) should be determined from dose-response curves.
| Compound | Target Site | SDH Activity IC50 (µM) | SQR Activity IC50 (µM) | Effect on Cellular Respiration | Intracellular Succinate Level |
| This compound | To be determined | Experimental Value | Experimental Value | Experimental Observation | Experimental Observation |
| Malonate | Succinate-binding | Known Value | Known Value | Decreased | Increased |
| Atpenin A5 | Ubiquinone-binding | High or No Effect | Low Value | Decreased | Increased |
| Thenoyltrifluoroacetone (TTFA) | Ubiquinone-binding | High or No Effect | Low Value | Decreased | Increased |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key assays to characterize the inhibitory activity of this compound on Complex II.
Isolation of Mitochondria
Mitochondria can be isolated from cultured cells or animal tissues (e.g., rat liver or heart) using differential centrifugation. Commercially available kits also provide a standardized method for mitochondrial isolation.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge capable of reaching 12,000 x g
-
Cultured cells or fresh tissue
Procedure:
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Resuspend the sample in homogenization buffer.
-
Homogenize the sample using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet with homogenization buffer.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the activity of the SDHA subunit by monitoring the reduction of an artificial electron acceptor.
Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to SDH activity.
Materials:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (e.g., 100 mM)
-
DCPIP solution (e.g., 2 mM)
-
Phenazine methosulfate (PMS) solution (e.g., 20 mM)
-
Rotenone and Antimycin A to inhibit Complexes I and III
-
Isolated mitochondria
-
This compound and control inhibitors (Malonate)
Procedure:
-
In a 96-well plate, add assay buffer, rotenone (e.g., 2 µM), antimycin A (e.g., 2 µM), DCPIP, and PMS.
-
Add various concentrations of this compound or control inhibitors to the wells.
-
Add the mitochondrial sample to each well.
-
Initiate the reaction by adding succinate.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes) using a plate reader.[3][4]
-
The rate of DCPIP reduction is calculated from the linear portion of the curve.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Succinate-Ubiquinone Reductase (SQR) Activity Assay
This assay measures the activity of the entire Complex II, from succinate oxidation to ubiquinone reduction.
Principle: This assay is similar to the SDH activity assay but includes a ubiquinone analog (e.g., decylubiquinone) and measures the reduction of DCPIP, which accepts electrons from the reduced ubiquinone analog. This assay is sensitive to inhibitors of both the succinate and ubiquinone binding sites.[5]
Materials:
-
Same as SDH activity assay, with the addition of a ubiquinone analog (e.g., decylubiquinone).
-
Control inhibitor: Thenoyltrifluoroacetone (TTFA) or Atpenin A5.
Procedure:
-
The procedure is similar to the SDH activity assay, but with the inclusion of the ubiquinone analog in the reaction mixture.
-
By comparing the IC50 values from the SDH and SQR assays, the binding site of this compound can be inferred.
-
Similar IC50 values in both assays suggest inhibition at the succinate-binding site (like malonate).
-
A significantly lower IC50 in the SQR assay compared to the SDH assay suggests inhibition at the ubiquinone-binding site (like TTFA).[5]
-
Cellular Oxygen Consumption Rate (OCR) Measurement
This cell-based assay assesses the impact of this compound on mitochondrial respiration in intact cells.
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures the rate at which cells consume oxygen. By injecting specific inhibitors of the electron transport chain, the contribution of different complexes to respiration can be determined.
Materials:
-
Cultured cells seeded in a Seahorse XF plate
-
Seahorse XF Analyzer and reagents
-
This compound
-
Inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a desired period.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the OCR at baseline and after each injection.
-
A decrease in basal and maximal respiration in the presence of this compound, similar to the effect of known Complex II inhibitors, would support its role as a Complex II inhibitor.
Measurement of Intracellular Succinate
Inhibition of Complex II is expected to cause an accumulation of its substrate, succinate.
Principle: Cells are treated with this compound, and the intracellular metabolites are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Procedure:
-
Culture cells and treat with this compound for a specified time.
-
Rapidly quench metabolism and extract intracellular metabolites (e.g., using cold methanol/water).
-
Analyze the metabolite extracts by LC-MS or GC-MS to quantify the levels of succinate and other TCA cycle intermediates.
-
An increase in the intracellular succinate-to-fumarate ratio in this compound-treated cells is a strong indicator of Complex II inhibition.[6]
By following this comprehensive guide, researchers can systematically and rigorously confirm whether this compound is an inhibitor of Complex II and elucidate its specific mechanism of action, thereby providing a solid foundation for further drug development efforts.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. thomassci.com [thomassci.com]
- 5. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Succinate Dehydrogenase Inhibitors: A Comparative Guide for Researchers
A detailed analysis of the efficacy and mechanisms of Succinate Dehydrogenase Inhibitors (SDHIs) in comparison to other established fungicides.
This guide provides a comprehensive comparison of a representative Succinate Dehydrogenase Inhibitor (SDHI), a modern class of fungicides, against established alternatives. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental context.
Note on "Sdh-IN-8": The specific compound "this compound" is not widely documented in publicly available scientific literature. The term appears to be a potential misnomer for JNK-IN-8, a c-Jun N-terminal kinase inhibitor unrelated to fungicide activity. Therefore, this guide will focus on the broader class of potent, new-generation SDHI fungicides, using them as a benchmark for comparison against other fungicide classes.
Efficacy and Spectrum of Activity
Succinate Dehydrogenase Inhibitors are a rapidly growing class of fungicides that target the mitochondrial respiration of fungal pathogens.[1] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][2][3] This disruption of the fungal respiration process leads to a halt in energy production and ultimately cell death.[1]
The first generation of SDHIs, such as carboxin, had a narrow spectrum of activity, primarily effective against basidiomycete pathogens.[2][4] However, newer generation SDHIs, including boscalid, fluxapyroxad, and penthiopyrad, exhibit a broad-spectrum activity against a wide range of fungal species.[1][2][4]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of representative novel SDHI compounds against various fungal pathogens, with comparisons to the established SDHI fungicide Boscalid. The data is presented as the half-maximal effective concentration (EC50) in µmol/L, where a lower value indicates higher potency.
| Fungicide | Chemical Class | Rhizoctonia solani (EC50 µmol/L) | Botrytis cinerea (EC50 µmol/L) | Sclerotinia sclerotiorum (EC50 µmol/L) | Alternaria alternata (EC50 µmol/L) | Monilinia fructicola (EC50 µmol/L) |
| Novel SDHI (Comp. 4) | Conjugated Alkyne SDHI | 0.05[5] | - | - | - | - |
| Novel SDHI (Comp. 16) | Conjugated Alkyne SDHI | 0.20[5] | >50[5] | 1.89[5] | 2.11[5] | 1.98[5] |
| Boscalid | Phenyl-benzamide | 1.55[5] | 0.09[5] | 0.13[5] | 0.16[5] | 0.21[5] |
| Fluxapyroxad | Pyrazole-carboxamide | 0.13[5] | 0.03[5] | 0.02[5] | 0.06[5] | 0.04[5] |
Data extracted from a study on novel conjugated alkyne SDHIs. A hyphen (-) indicates that data was not provided in the source.
Mechanism of Action: SDHI Fungicides
SDHI fungicides specifically target and block the ubiquinone-binding site (Q-site) of the mitochondrial complex II.[2][3] This action inhibits the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain, thereby disrupting cellular respiration and energy production in fungi.[3][6]
Caption: Mechanism of action of SDHI fungicides in the fungal mitochondrion.
Experimental Protocols
In Vitro Fungicide Efficacy Assay
Objective: To determine the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen.
Methodology:
-
Fungal Culture: The target fungal pathogen is cultured on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
-
Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: A series of dilutions of each fungicide are prepared in the molten nutrient agar to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony on each plate is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.
-
EC50 Determination: The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.
Caption: Workflow for an in vitro fungicide efficacy assay.
Resistance to SDHI Fungicides
A significant challenge with the use of site-specific fungicides like SDHIs is the development of resistance in fungal populations.[2] Resistance to SDHIs primarily arises from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, specifically SdhB, SdhC, and SdhD.[3][7][8][9] These mutations can reduce the binding affinity of the fungicide to the target enzyme, thereby diminishing its efficacy.[8] Cross-resistance between different SDHI fungicides is also a major concern.[6][10]
Strategies to manage SDHI resistance include:
-
Using SDHIs in mixtures with fungicides that have a different mode of action.[4]
-
Alternating SDHI applications with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[4]
-
Adhering to the recommended application rates and number of applications per season.[4][11]
Caption: Comparison of SDHI interaction with sensitive vs. resistant fungal strains.
References
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. ndsu.edu [ndsu.edu]
- 3. js.ugd.edu.mk [js.ugd.edu.mk]
- 4. nzpps.org [nzpps.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease | Korea Science [koreascience.kr]
- 8. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 9. A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. resistance.nzpps.org [resistance.nzpps.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Sdh-IN-8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like Sdh-IN-8, a succinate dehydrogenase inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, drawing upon best practices for handling similar chemical compounds and succinate dehydrogenase inhibitors used as pesticides. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Standard |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | ASTM F739 |
| Eyes | Safety glasses with side shields or splash goggles | ANSI Z87.1 |
| Body | Laboratory coat or chemical-resistant coveralls | EN ISO 27065 |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | NIOSH 42 CFR 84 |
| Feet | Closed-toe shoes | N/A |
Handling and Storage Protocols
Handling:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and collect it in a sealed container for disposal.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines first aid procedures based on the SDS for the similar compound, SDH-IN-1.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Succinate Dehydrogenase Inhibition Pathway
This compound functions by inhibiting succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. The diagram below illustrates the point of inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
